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Foundational

Mechanism of Action of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide: In Vitro Profiling and Target Engagement

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (also known as benzosuberane-5-sulfonamide) represents a highly specialized pharmacophore in the landscape of metalloenzyme inhibition. Featuring a primary sulfonamide moiety attached to a bulky, bicyclic benzosuberane scaffold, this molecule functions as a potent, active-site-directed inhibitor of the Carbonic Anhydrase (CA) enzyme family.

As a Senior Application Scientist, I have structured this guide to move beyond superficial descriptions. We will dissect the causality behind its molecular mechanism, detailing exactly why the benzosuberane scaffold dictates isoform selectivity, and how to construct self-validating in vitro workflows to measure its kinetic and phenotypic efficacy against tumor-associated CA isoforms (CA IX and CA XII).

PART 1: Molecular Mechanism of Action (The "Why")

Zinc Coordination Dynamics

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a Zn2+ ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a catalytic water molecule/hydroxide ion.

The primary sulfonamide group ( −SO2​NH2​ ) of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide acts as the definitive Zinc-Binding Group (ZBG) . At physiological pH, the sulfonamide nitrogen deprotonates to form a sulfonamidate anion ( −SO2​NH− ). This anion displaces the zinc-bound water molecule, directly coordinating with the Zn2+ ion to halt catalytic turnover [1].

Scaffold-Specific Interactions: The Benzosuberane Tail

While the sulfonamide headgroup drives baseline affinity, the 6,7,8,9-tetrahydro-5H-benzoannulene (benzosuberane) ring system dictates isoform selectivity. The active site of CA enzymes is amphiphilic, split into a hydrophobic half (Val121, Val143, Leu198) and a hydrophilic half (Thr200, Asn62).

Unlike flat, monocyclic benzenesulfonamides, the fused 7-membered aliphatic ring of the benzosuberane scaffold introduces a distinct sp3-hybridized steric bulk. This bulk perfectly occupies the hydrophobic pocket of tumor-associated isoforms like CA IX, maximizing van der Waals interactions while preventing the steric clashes often seen in the narrower active sites of off-target cytosolic isoforms (e.g., CA I) [2]. Furthermore, the sulfonamide oxygen atoms establish a critical hydrogen-bonding network with the backbone amide of Thr199 and the side chain of Glu106, anchoring the inhibitor in a rigid conformation [3].

G Inhibitor Benzosuberane-5-Sulfonamide Sulfonamide Deprotonated Sulfonamide (-SO2NH-) Inhibitor->Sulfonamide Zinc Binding Group Benzosuberane Benzosuberane Ring (Bicyclic Scaffold) Inhibitor->Benzosuberane Hydrophobic Tail Zn Zn2+ Ion (Catalytic Core) Sulfonamide->Zn Tetrahedral Coordination Thr199 Thr199 / Glu106 Sulfonamide->Thr199 Hydrogen Bonding Hydrophobic Hydrophobic Pocket (Val121, Val143, Leu198) Benzosuberane->Hydrophobic Van der Waals / Steric Fit His His94, His96, His119 Zn->His Native Coordination

Molecular interaction of the sulfonamide ZBG and benzosuberane tail within the CA active site.

PART 2: In Vitro Pharmacological Profiling (The "How")

To establish trustworthiness in drug development, kinetic data must be derived from self-validating systems. Because CA enzymes possess one of the highest known catalytic turnover rates ( kcat​≈106s−1 ), standard steady-state microplate assays are insufficient. We must employ Stopped-Flow Spectrophotometry to capture initial velocities in the millisecond regime [4].

Experimental Protocol 1: Stopped-Flow CO2​ Hydration Assay

Objective: Determine the absolute inhibition constant ( Ki​ ) of the compound against purified recombinant hCA isoforms.

Reagents & Equipment:

  • Applied Photophysics SX20 Stopped-Flow Spectrometer.

  • Purified recombinant human CA I, CA II, CA IX, and CA XII.

  • Indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain ionic strength).

  • Substrate: CO2​ -saturated ultrapure water (approx. 15 mM at 20°C).

Step-by-Step Methodology:

  • System Preparation: Flush the stopped-flow system with degassed buffer to eliminate micro-bubbles, which cause severe optical artifacts in the observation cell.

  • Enzyme-Inhibitor Pre-incubation: Prepare Syringe A with 10 nM of the target CA enzyme, 0.2 mM phenol red, and varying concentrations of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (0.1 nM to 10 µM) in HEPES buffer. Crucial Causality: Pre-incubate for exactly 15 minutes at 20°C. Sulfonamide binding to the Zn2+ ion is a relatively slow process; failing to pre-incubate will result in falsely elevated IC50​ values.

  • Substrate Preparation: Prepare Syringe B with CO2​ -saturated water. Serial dilutions of CO2​ can be made using degassed water to determine Michaelis-Menten kinetics.

  • Data Acquisition: Rapidly mix equal volumes from Syringe A and Syringe B. Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) over a 10-second window. The drop in absorbance corresponds to the acidification of the medium as CO2​ is hydrated to HCO3−​ and H+ .

  • Self-Validation Controls: Run an uninhibited enzyme control (100% activity) and a blank buffer control (uncatalyzed hydration rate). Use Acetazolamide as a positive reference standard.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the progress curve (first 50-100 ms). Fit the dose-response data to the Morrison equation for tight-binding inhibitors to calculate the Ki​ .

Quantitative Data Summary

The unique steric profile of the benzosuberane ring yields a highly favorable selectivity index for tumor-associated isoforms over off-target cytosolic isoforms.

Table 1: Representative Inhibition Constants ( Ki​ ) against hCA Isoforms

Target IsoformCellular LocalizationPhysiological Role Ki​ (nM)*Selectivity Ratio (vs CA I)
hCA I Cytosolic (RBCs)pH buffering385.01.0x (Reference)
hCA II Cytosolic (Ubiquitous)Aqueous humor secretion14.227.1x
hCA IX Transmembrane (Tumor)Hypoxic survival / Acidosis4.8 80.2x
hCA XII Transmembrane (Tumor)Hypoxic survival / Acidosis6.1 63.1x

*Note: Values are representative of optimized bicyclic aliphatic sulfonamides evaluated via stopped-flow kinetics.

PART 3: Cellular Workflows & Phenotypic Assays

Targeting CA IX is only therapeutically relevant in the context of the solid tumor microenvironment. CA IX is transcriptionally regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) . Under normoxia, CA IX expression is nearly undetectable. Under hypoxia, HIF-1 α stabilizes, translocates to the nucleus, and drives massive CA IX expression to acidify the extracellular space, facilitating tumor invasion and protecting the intracellular pH [5].

To validate the mechanism of action in vitro, we must replicate this microenvironment using 3D spheroid cultures.

Experimental Protocol 2: Hypoxia-Induced 3D Spheroid Viability Assay

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 3 days to form uniform 3D spheroids.

  • Hypoxia Induction: Transfer the plates to a physiological hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ . Causality: Standard incubators (21% O2​ ) will not trigger the HIF-1 α pathway, rendering the CA IX inhibitor functionally inert in the assay.

  • Compound Dosing: Treat the spheroids with a serial dilution of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide.

  • Orthogonal Readouts:

    • Pharmacodynamic Readout: Measure extracellular pH using a non-toxic fluorescent pH probe (e.g., pHrodo Red) added to the media. Effective CA IX inhibition will prevent extracellular acidification.

    • Phenotypic Readout: After 72 hours of treatment, lyse the spheroids using CellTiter-Glo 3D Reagent to measure ATP-dependent luminescence, quantifying cell death induced by intracellular acidosis.

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Nucleus Nuclear Translocation & HRE Binding HIF1A->Nucleus CA9 CA IX Expression (Cell Membrane) Nucleus->CA9 Transcription Acidification Extracellular Acidification (Tumor Survival) CA9->Acidification CO2 Hydration CellDeath Intracellular Acidosis & Tumor Apoptosis CA9->CellDeath When Inhibited Inhibitor 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide Inhibitor->CA9 Competitive Inhibition Inhibitor->Acidification Blocks

HIF-1α driven CA IX signaling in hypoxia and targeted intervention by the sulfonamide inhibitor.

Conclusion

The rational integration of the benzosuberane scaffold with a primary sulfonamide yields a highly effective mechanism of action for targeting Carbonic Anhydrase. By utilizing tetrahedral zinc coordination and exploiting the hydrophobic pockets specific to tumor-associated isoforms, 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide serves as a powerful tool compound. Validating its efficacy requires rigorous, self-validating in vitro models—specifically stopped-flow kinetics for precise affinity measurements and hypoxia-driven 3D models for phenotypic translation.

References

  • Carbonic anhydrase, its inhibitors and vascular function. National Center for Biotechnology Information (PMC).[Link]

  • Carbonic Anhydrase Inhibitors from Marine Natural Products. National Center for Biotechnology Information (PMC).[Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? National Center for Biotechnology Information (PMC).[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]

Exploratory

The Pharmacological Landscape of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Derivatives: Mechanisms, Workflows, and Therapeutic Horizons

Executive Summary The 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide scaffold represents a highly privileged, conformationally restricted pharmacophore in modern medicinal chemistry. The unique structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide scaffold represents a highly privileged, conformationally restricted pharmacophore in modern medicinal chemistry. The unique structural topology of the fused seven-membered bicyclic ring provides a rigid framework that projects the sulfonamide moiety into specific biological binding pockets with high spatial precision. This structural rigidity minimizes entropic penalties during target binding, leading to exceptional selectivity profiles.

As a Senior Application Scientist, I have structured this technical guide to dissect the three primary pharmacological domains where these derivatives exhibit field-defining efficacy: Antiviral replication inhibition (specifically Chikungunya Virus) , Neuropharmacology (GluN2B-selective NMDA receptor antagonism) , and Oncology (MetAP2-mediated antiangiogenesis) . Furthermore, this whitepaper establishes self-validating experimental protocols to guide researchers in the synthesis, screening, and optimization of these complex molecules.

Antiviral Efficacy: Chikungunya Virus (CHIKV) Replication Inhibition

The re-emergence of the Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has necessitated the development of novel direct-acting antivirals. Benzoannulene sulfonamides and their amide bioisosteres have emerged as potent inhibitors of CHIKV replication[1].

Mechanism of Action

The pharmacological causality of these derivatives is rooted in a dual-target mechanism. High-resolution resistance mapping indicates that benzoannulene derivatives directly bind to the viral nsP3 macrodomain , a critical component of the viral replication complex responsible for RNA synthesis[2]. Concurrently, these molecules act as allosteric inhibitors of human dihydroorotate dehydrogenase (DHODH) [2]. By inhibiting host DHODH, the derivatives deplete the intracellular pyrimidine pool, effectively starving the virus of the nucleotides required for rapid genomic replication. This dual host-pathogen targeting minimizes the rapid onset of viral resistance typically seen with single-target agents.

G Benzo Benzoannulene Derivative nsP3 Viral nsP3 Macrodomain Benzo->nsP3 Direct Binding DHODH Host DHODH Enzyme Benzo->DHODH Allosteric Inhibition Rep Viral Replication Complex nsP3->Rep Disrupts Assembly Pyrimidine Pyrimidine Salvage Pathway DHODH->Pyrimidine Depletes Pool Inhibition Viral Titer Reduction Rep->Inhibition Pyrimidine->Inhibition

Dual-target mechanism of benzoannulene derivatives inhibiting CHIKV replication.

Structure-Activity Relationship (SAR)

Lead optimization of the base benzo[6]annulene and benzo[7]annulene scaffolds has demonstrated that the inclusion of a sulfonamide or rigid amide linker significantly improves liver microsomal stability. For instance, optimized lead compounds achieve an EC90​ of 270 nM with a viral titer reduction (VTR) of 4.5 logs at 10 μM, while maintaining excellent safety profiles ( CC50​ > 169 μM)[3].

Neuropharmacology: GluN2B-Selective NMDA Receptor Antagonism

Overactivation of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit is a primary driver of excitotoxicity in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Receptor Binding Dynamics

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamides and related amines act as negative allosteric modulators. They bind specifically to the amino-terminal domain (ATD) at the interface between the GluN1 and GluN2B subunits[4]. The 7-membered annulene ring acts as a lipophilic anchor, perfectly occupying the hydrophobic pocket of the ATD, while the sulfonamide/amine nitrogen engages in critical hydrogen bonding with the receptor backbone.

Bioisosteric replacement studies have shown that substituting the terminal benzene ring with a thiophene ring enhances receptor affinity. The naked benzo[7]annulenamine exhibits a Ki​ of 57 nM, whereas the optimized thiophene bioisostere achieves a superior Ki​ of 26 nM, demonstrating a highly selective preference for GluN2B over off-target σ1​ and σ2​ receptors[5].

Antiangiogenic & Oncological Properties: MetAP2 Inhibition

Unregulated angiogenesis is a hallmark of tumor proliferation. Benzoannulene sulfonamides have been patented for their potent antiangiogenic properties, driven by the inhibition of Methionine Aminopeptidase-2 (MetAP2) [6].

Causality of MetAP2 Inhibition

MetAP2 is responsible for the co-translational removal of initiator methionine from nascent polypeptides, a process critical for endothelial cell cycle progression. Sulfonamide derivatives of the benzo[7]annulene class covalently modify the active site of MetAP2[7]. By locking the enzyme in an inactive state, these compounds halt endothelial cell proliferation in the G1​ phase, choking off the vascular supply to solid tumors[8].

Quantitative Pharmacological Data

The following table synthesizes the critical pharmacological metrics of optimized benzoannulene derivatives across their respective therapeutic targets, establishing a benchmark for future drug design.

Target / Disease StateCompound Class / BioisosterePrimary MetricValueCytotoxicity ( CC50​ )Reference
CHIKV Replication Benzoannulene Amide (Hit 1a) EC90​ (Vero/NHDF)1.45 μM169 μM[1]
CHIKV Replication Optimized Lead (8q) EC90​ (Vero/NHDF)270 nM> 150 μM[3]
GluN2B (NMDA) Benzo[7]annulenamine Ki​ (Binding Affinity)57 nMN/A[5]
GluN2B (NMDA) Thiophene Bioisostere Ki​ (Binding Affinity)26 nMN/A[4]
MetAP2 (Oncology) Benzo[7]annulene Sulfonamide IC50​ (Endothelial Proliferation)< 1.0 μMN/A[6]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each step includes built-in causality checks to verify the success of the procedure before progressing.

Protocol A: Viral Titer Reduction (VTR) Assay for CHIKV Efficacy

Causality: Using Normal Human Dermal Fibroblast (NHDF) cells mimics the physiological entry point of a mosquito-borne virus. Measuring VTR via plaque assay, rather than simple cell viability, ensures the compound is actively halting viral assembly and release, not just delaying host cell death.

  • Cell Seeding: Seed NHDF cells in 12-well plates at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ until 90% confluent.

  • Viral Infection: Aspirate media and inoculate with CHIKV (e.g., strain 181/25) at a Multiplicity of Infection (MOI) of 0.1. Validation Check: Include a mock-infected control well to establish baseline cell morphology.

  • Compound Treatment: After 1 hour of viral adsorption, remove the inoculum, wash twice with PBS, and add fresh media containing the benzoannulene sulfonamide derivative at varying concentrations (0.1 μM to 50 μM).

  • Harvesting: At 48 hours post-infection, collect the cell culture supernatant. Centrifuge at 2,000 x g for 5 minutes to remove cellular debris.

  • Plaque Assay Quantification: Perform 10-fold serial dilutions of the supernatant and plate on Vero cell monolayers. Overlay with 1% agarose. After 72 hours, fix with 4% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count plaques to determine PFU/mL. Calculate the EC90​ (concentration reducing viral titer by 90%) and VTR (log reduction compared to vehicle control).

Protocol B: Radioligand Competitive Binding Assay for GluN2B

Causality: Utilizing [3H] ifenprodil displacement on rat brain homogenates guarantees that the synthesized sulfonamide is specifically targeting the allosteric ATD site of the GluN2B subunit.

  • Membrane Preparation: Homogenize male Wistar rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and repeat centrifugation twice to remove endogenous glutamate.

  • Assay Incubation: In a 96-well plate, combine 50 μg of membrane protein, 5 nM [3H] ifenprodil, and the test benzo[7]annulene derivative (10 pM to 10 μM) in a total volume of 250 μL.

  • Non-Specific Binding Control: Validation Check: Define non-specific binding by adding 10 μM unlabeled ifenprodil to a parallel set of control wells.

  • Filtration: Incubate for 120 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

G Synth Chemical Synthesis (Sulfonylation) Screen Primary Screening (VTR / Radioligand) Synth->Screen ADME In Vitro ADME (HLM/MLM Stability) Screen->ADME EC50 < 1 µM Lead Lead Optimization (SAR Bioisosteres) ADME->Lead t1/2 < 30 min InVivo In Vivo Validation (Murine Models) ADME->InVivo t1/2 > 150 min Lead->Synth Iterative Refinement

High-throughput screening and SAR optimization workflow for lead compounds.

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Journal of Medicinal Chemistry / ACS Infectious Diseases.[Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. MedChemComm / PMC.[Link]

  • Sulfonamides having antiangiogenic and anticancer activity.

Sources

Foundational

Whitepaper: A Framework for the Preliminary In Vivo Toxicity Assessment of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide in Murine Models

Whitepaper: A Framework for the Preliminary In Vivo Toxicity Assessment of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-5-sulfonamide in Murine Models Executive Summary The development of novel therapeutics requires a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: A Framework for the Preliminary In Vivo Toxicity Assessment of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-5-sulfonamide in Murine Models

Executive Summary

The development of novel therapeutics requires a rigorous and early assessment of their safety profiles. This guide outlines a comprehensive framework for establishing the preliminary toxicity profile of the novel compound 6,7,8,9-tetrahydro-5H-benzo[1]annulene-5-sulfonamide (hereafter referred to as "TBAS") in murine models. As a compound with a sulfonamide moiety, particular attention must be paid to potential toxicities associated with this class, including hypersensitivity reactions and nephrotoxicity, while also considering the unique benzo[1]annulene scaffold.[2] This document provides a structured, multi-tiered approach, beginning with acute dose-ranging and culminating in sub-chronic and genotoxicity assessments. The methodologies detailed herein are designed to identify potential target organs, establish a No-Observed-Adverse-Effect Level (NOAEL), and provide critical data to support further preclinical and clinical development. This whitepaper is intended for researchers, toxicologists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities.

Introduction: The Rationale for a Structured Toxicological Investigation

6,7,8,9-tetrahydro-5H-benzo[1]annulene-5-sulfonamide (TBAS) is a novel chemical entity. Its structure, combining a sulfonamide group with a fused ring system, suggests a potential for biological activity. Sulfonamides are a well-established class of compounds with a wide range of pharmacological applications.[3][4] However, they are also associated with a spectrum of adverse effects.[2] Therefore, a systematic toxicological evaluation is paramount before advancing TBAS into later-stage development.

The core objective of this preliminary investigation is to characterize the safety profile of TBAS following acute and repeated-dose exposure in murine models. This involves identifying the maximum tolerated dose (MTD), defining the dose-response relationship for adverse effects, identifying potential target organs of toxicity, and assessing its genotoxic potential.[5] This multi-faceted approach ensures that critical safety questions are addressed early, enabling informed decision-making and resource allocation in the drug development pipeline.[6]

Anticipated Pharmacokinetics and Metabolism

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of TBAS is fundamental to designing and interpreting toxicity studies. The sulfonamide group is a key determinant of its metabolic fate.

Metabolic Pathways: Metabolism, particularly by Cytochrome P450 (CYP450) enzymes in the liver, is the primary mechanism for the detoxification and clearance of many xenobiotics.[7][8] For sulfonamides, metabolism often involves acetylation at the N4 position and oxidation.[9] The benzoannulene ring may also undergo hydroxylation. It is crucial to consider that metabolic processes can sometimes lead to the formation of reactive metabolites, which may mediate toxicity.[7][10]

An initial in vitro assessment using human and mouse liver microsomes can identify the primary CYP isoforms responsible for TBAS metabolism, which is critical for predicting potential drug-drug interactions.[11]

TBAS TBAS (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation) TBAS->PhaseI Primary Route PhaseII Phase II Metabolism (Acetylation, Glucuronidation) PhaseI->PhaseII Metabolites Metabolites (e.g., N-acetyl-TBAS, Hydroxylated-TBAS) PhaseI->Metabolites PhaseII->Metabolites Excretion Renal/Biliary Excretion Metabolites->Excretion CYP CYP450 Enzymes (e.g., CYP3A4, 2C9) CYP->PhaseI Catalysis

Caption: Anticipated metabolic pathway for TBAS in murine models.

Acute Oral Toxicity Assessment (Limit Test & MTD Determination)

The initial step in in vivo assessment is to determine the acute toxicity and the maximum tolerated dose (MTD) following a single administration. This study helps in selecting dose levels for subsequent repeated-dose studies.[5][12]

Causality Behind Experimental Choices:

  • Species: Mice are chosen for their well-characterized genetics, small size, and cost-effectiveness for initial screening.

  • Route of Administration: The oral route (gavage) is selected as it is the most common intended route for many pharmaceuticals.[13]

  • Limit Test: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is a standard initial step to classify the substance's toxicity. If no mortality or severe toxicity is observed, the LD50 is considered to be above this limit, indicating a low order of acute toxicity.[14][15]

  • Observation Period: A 14-day observation period allows for the detection of both immediate and delayed toxic effects.[5]

Experimental Protocol: Acute Oral Toxicity
  • Animal Model: Healthy, young adult Swiss Webster mice (5 per sex per group), aged 8-10 weeks.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to dosing.

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Group 2: 2000 mg/kg TBAS (Limit Dose).

    • If toxicity is observed, subsequent groups with descending doses (e.g., 1000, 500, 250 mg/kg) will be used to determine the MTD.

  • Administration: A single dose administered by oral gavage. Animals are fasted overnight prior to dosing.[15]

  • Observations:

    • Intensive: Animals are observed continuously for the first 30 minutes, then at 1, 2, 4, and 6 hours post-dosing.[5]

    • Daily: Cage-side observations for mortality, clinical signs of toxicity (changes in skin, fur, eyes, gait, posture, behavior), and body weight are recorded daily for 14 days.[5][16]

  • Termination and Necropsy: All surviving animals are euthanized at day 14. A gross necropsy is performed on all animals (including any that die during the study) to examine for pathological changes in organs and tissues.

Sub-Chronic (28-Day) Repeated-Dose Oral Toxicity Study

This study provides information on the potential adverse effects of repeated exposure to TBAS and helps identify target organs and establish a NOAEL.[13][17]

Causality Behind Experimental Choices:

  • Duration: A 28 or 90-day study is standard for sub-chronic evaluation. A 28-day study is sufficient for a preliminary profile.[13][17]

  • Dose Selection: Doses are based on the results of the acute toxicity study. Typically, a high dose that produces some minimal toxicity, a low dose that produces no toxicity, and an intermediate dose are selected.

  • Endpoints: A comprehensive set of endpoints including clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology are essential to detect a wide range of potential toxicities.[16] Histopathology is critical for identifying specific cellular and tissue damage.[18][19]

  • Satellite Group: A recovery group treated at the high dose is included to assess the reversibility of any observed toxic effects.[13]

Experimental Protocol: 28-Day Sub-Chronic Oral Toxicity
  • Animal Model: Healthy, young adult C57BL/6 mice (10 per sex per group), aged 6-8 weeks.

  • Dose Groups:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 50 mg/kg/day).

    • Group 3: Mid Dose (e.g., 150 mg/kg/day).

    • Group 4: High Dose (e.g., 450 mg/kg/day).

    • Group 5 (Satellite): High Dose (450 mg/kg/day) for 28 days, followed by a 14-day recovery period.

    • Group 6 (Satellite): Vehicle Control for the recovery period.

  • Administration: Daily administration by oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.[16]

    • Ophthalmology: Examined prior to initiation and before termination.

  • Terminal Procedures (Day 29):

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis.

    • Necropsy: A full gross necropsy is performed.

    • Organ Weights: Key organs (liver, kidneys, spleen, brain, heart, thymus, gonads) are weighed.[16]

    • Histopathology: A comprehensive list of tissues is collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a board-certified veterinary pathologist.[19] Special attention is given to the liver and kidneys, common targets for drug-induced toxicity.[20][21]

Data Presentation: Sub-Chronic Study Endpoints

Table 1: Representative Hematology Parameters

Parameter Units Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
White Blood Cells (WBC) 10³/µL 8.5 ± 1.2 8.7 ± 1.4 8.9 ± 1.3 9.1 ± 1.5
Red Blood Cells (RBC) 10⁶/µL 9.8 ± 0.5 9.7 ± 0.6 9.9 ± 0.4 9.6 ± 0.7
Hemoglobin (HGB) g/dL 15.1 ± 0.8 14.9 ± 0.9 15.3 ± 0.7 14.8 ± 1.0

| Platelets (PLT) | 10³/µL | 950 ± 150 | 965 ± 140 | 940 ± 160 | 925 ± 170 |

Table 2: Representative Clinical Chemistry Parameters

Parameter Units Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Alanine Aminotransferase (ALT) U/L 35 ± 8 38 ± 9 45 ± 11 95 ± 25*
Aspartate Aminotransferase (AST) U/L 60 ± 15 65 ± 12 75 ± 18 150 ± 40*
Blood Urea Nitrogen (BUN) mg/dL 20 ± 4 21 ± 5 22 ± 4 25 ± 6
Creatinine mg/dL 0.5 ± 0.1 0.5 ± 0.1 0.6 ± 0.2 0.7 ± 0.2

*Statistically significant difference (p<0.05) compared to control.

cluster_0 In-Life Phase (28 Days) cluster_1 Terminal Phase (Day 29) cluster_2 Data Analysis Dosing Daily Oral Dosing (Groups 1-4) Observations Daily Clinical Observations Blood Blood Collection (Hematology & Clin Chem) Dosing->Blood Measurements Weekly Body Weight & Food Consumption Necropsy Gross Necropsy & Organ Weights Histo Tissue Collection for Histopathology Analysis Statistical Analysis of All Endpoints Histo->Analysis NOAEL Determination of NOAEL & Target Organs Analysis->NOAEL

Sources

Exploratory

Comprehensive Evaluation of the Metabolic Stability of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide in Human Liver Microsomes

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The optimization of pharmacokinetic (PK) properties is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in early-stage drug discovery. For novel chemotypes such as 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide , understanding Phase I metabolic liabilities is paramount. This fused bicyclic system—comprising a benzene ring fused to a flexible seven-membered aliphatic ring—presents unique conformational geometries that dictate its fit within the active sites of major Cytochrome P450 (CYP) enzymes.

This whitepaper provides an in-depth, field-proven methodology for evaluating the metabolic stability of this scaffold in Human Liver Microsomes (HLM). By moving beyond standard protocol lists, we explore the causality behind experimental design, ensuring that the generated intrinsic clearance ( CLint​ ) data is robust, self-validating, and fully aligned with regulatory expectations for In Vitro to In Vivo Extrapolation (IVIVE)[1],[2].

Structural Liability Analysis: The "Why"

Before initiating any in vitro assay, a Senior Application Scientist must perform a predictive structural vulnerability analysis. The 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide scaffold possesses several distinct regions susceptible to oxidative metabolism:

  • The Benzylic Positions (C5 and C9): The carbon atoms adjacent to the aromatic ring are highly activated. Hydrogen abstraction by the CYP450 ferryl-oxo species is thermodynamically favorable here. While the C5 position is sterically encumbered by the sulfonamide group, the C9 position remains highly exposed to CYP3A4 and CYP2D6.

  • The Aliphatic Ring (C6–C8): The seven-membered annulene ring is highly flexible and lipophilic. Unlike the rigid planar structure of an indane, the puckered conformation of the benzoannulene ring exposes the C6, C7, and C8 methylenes to aliphatic hydroxylation.

  • The Sulfonamide Moiety: While primary sulfonamides are generally resistant to Phase I oxidation, they can undergo N-oxidation or cleavage depending on the specific microenvironment of the CYP active site.

MetabolicPathways Parent 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide Benzylic Benzylic Oxidation (C9 Position) Parent->Benzylic CYP3A4 / CYP2D6 Aliphatic Aliphatic Hydroxylation (C6-C8 Positions) Parent->Aliphatic CYP3A4 Aromatic Aromatic Hydroxylation (Phenyl Ring) Parent->Aromatic CYP1A2 / CYP2C9 Sulfonamide N-Oxidation / Cleavage (Sulfonamide Group) Parent->Sulfonamide CYP3A4 / FMO

Fig 1: Predicted Phase I metabolic pathways for the benzoannulene sulfonamide scaffold.

Experimental Design & Causality

Human Liver Microsomes (HLMs) are the gold standard for assessing Phase I metabolism. Derived from the endoplasmic reticulum of human hepatocytes, they contain the full complement of CYP450s and Flavin-containing monooxygenases (FMOs)[3].

A robust assay is a self-validating system . Every parameter is chosen to isolate variables and prevent artifacts:

  • Substrate Concentration (1 µM): Causality - To accurately calculate half-life ( t1/2​ ), the reaction must follow first-order kinetics. By keeping the substrate concentration significantly below the Michaelis-Menten constant ( Km​ ) of most CYP enzymes, the rate of metabolism remains strictly proportional to the drug concentration.

  • Protein Concentration (0.5 mg/mL): Causality - Higher protein concentrations lead to excessive non-specific microsomal binding ( fu,mic​ ), which sequesters the free drug and artificially depresses the apparent clearance rate[4]. A concentration of 0.5 mg/mL provides sufficient enzymatic activity while minimizing binding artifacts.

  • Minus-NADPH Negative Control: Causality - HLMs require NADPH as a cofactor to drive CYP450 electron transfer. An incubation lacking NADPH ensures that any observed substrate depletion is strictly CYP-mediated, ruling out chemical instability or degradation by non-CYP enzymes (e.g., amidases)[5].

  • Positive Controls (Verapamil & Dextromethorphan): Causality - These confirm the metabolic competence of the specific HLM lot. Verapamil acts as a rapid-clearance CYP3A4 substrate, while Dextromethorphan validates CYP2D6 activity[4].

Step-by-Step Methodology: HLM Incubation

The following protocol outlines the standardized workflow for determining the metabolic stability of the benzoannulene sulfonamide scaffold[5].

Phase 1: Reagent Preparation
  • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: MgCl2​ is a critical cofactor for the NADPH-cytochrome P450 reductase complex.

  • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice to prevent thermal degradation of the enzymes.

  • Prepare a 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: A regenerating system is preferred over direct NADPH addition to maintain a constant cofactor concentration over the 60-minute assay without altering the pH.

Phase 2: Incubation & Sampling
  • In a 96-well deep-well plate, combine the buffer, HLM (final concentration 0.5 mg/mL), and the benzoannulene test compound (final concentration 1 µM, maximum 0.1% DMSO).

  • Pre-incubate the plate at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before the reaction begins, preventing a lag phase in the kinetic data.

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots.

Phase 3: Quenching & Bioanalysis
  • Quench the reaction immediately by dispensing the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while simultaneously precipitating the matrix proteins for clean LC-MS/MS analysis[5].

  • Centrifuge the quenched plates at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of parent compound remaining.

HLMWorkflow Prep 1. Preparation HLM + Buffer + Substrate PreInc 2. Pre-Incubation 5 min at 37°C Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Timepoints 4. Sampling 0 to 60 min Start->Timepoints Quench 5. Quenching Ice-Cold ACN + IS Timepoints->Quench Centrifuge 6. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 7. LC-MS/MS Quantify Parent Centrifuge->LCMS

Fig 2: Experimental workflow for HLM metabolic stability assays.

Kinetic Modeling and Data Interpretation

Once the LC-MS/MS data is acquired, the depletion of the parent compound is modeled using first-order decay kinetics. The natural log of the percentage of compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( −k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=Mass of Microsomal Proteink×Incubation Volume​(μL/min/mg protein)

Quantitative Data Presentation

Below is a representative data matrix demonstrating how the benzoannulene sulfonamide scaffold compares against standard controls.

Compound t1/2​ (min) CLint,invitro​ (µL/min/mg) fu,mic​ Predicted CLH​ (mL/min/kg)Hepatic Extraction Ratio ( EH​ )
Benzoannulene Sulfonamide 24.556.60.8211.40.55 (Moderate)
Verapamil (Positive Control)12.1114.50.6516.80.81 (High)
Warfarin (Low Clearance Control)>120<11.50.95<2.5<0.12 (Low)
Minus-NADPH (Negative Control)>120N/AN/AN/AN/A

Table 1: Representative kinetic parameters and predicted clearance values.

In Vitro to In Vivo Extrapolation (IVIVE)

To translate the raw in vitro data into clinically meaningful predictions, we apply IVIVE principles as outlined in the FDA's 2020 Guidance on In Vitro Metabolism Studies[1],[2].

The CLint,invitro​ must be scaled to the whole liver ( CLint,invivo​ ) using established physiological scaling factors[6]:

  • Microsomal Protein Yield (MPPGL): 48.8 mg microsomal protein per gram of liver.

  • Liver Weight: 25.7 g liver per kg of human body weight.

CLint,invivo​=CLint,invitro​×g liver48.8 mg​×kg body weight25.7 g liver​

Crucially, as established by Obach (1999), failing to correct for non-specific binding to the microsomes ( fu,mic​ ) will result in a severe underprediction of in vivo clearance[4],[7]. The unbound intrinsic clearance is calculated, and the well-stirred liver model is applied to predict the final Hepatic Clearance ( CLH​ ), providing a definitive go/no-go decision metric for the advancement of the benzoannulene sulfonamide lead series.

References

  • Federal Register (2020). Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies. Source: Federal Register. URL:[Link]

  • Food and Drug Administration (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Source: FDA.gov. URL:[Link]

  • Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Source: Current Opinion in Drug Discovery & Development (PubMed). URL:[Link]

  • Paine, M. F., et al. (2007). Prediction of human pharmacokinetics—gut-wall metabolism (Citing Obach 1999). Source: Journal of Pharmacy and Pharmacology (Oxford Academic). URL:[Link]

  • Di, L., & Obach, R. S. (2015). Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. Source: Chemical Research in Toxicology (ACS). URL:[Link]

  • Springer Nature Experiments (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Methods in Molecular Biology. URL:[Link]

  • Bastos, et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Source: Molecules (MDPI). URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of the 6,7,8,9-Tetrahydro-5H-Benzoannulene-5-Sulfonamide Scaffold: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the fusion of a seven-membered cycloalkane ring with a benzene moiety creates the benzosuberan (6,7,8,9-tetrahydro-5H-benzo[7]annulene) scaffold. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the fusion of a seven-membered cycloalkane ring with a benzene moiety creates the benzosuberan (6,7,8,9-tetrahydro-5H-benzo[7]annulene) scaffold. When functionalized with a primary sulfonamide at the benzylic C5 position, the resulting molecule—6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide —presents a highly specific physicochemical profile[1].

Unlike planar indane or tetralin systems, the puckered conformation of the seven-membered ring introduces distinct steric bulk and lipophilicity, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME)[1]. This whitepaper provides an authoritative, mechanistic guide to evaluating the pharmacokinetic (PK) properties of this specific scaffold, detailing the causal relationships between its structural biology and experimental behavior.

Physicochemical Architecture & Predictive PK

The PK behavior of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide is dictated by the dichotomy between its highly lipophilic core and its polar, hydrogen-bonding headgroup.

  • The Benzosuberan Core: The expanded ring size increases the volume of distribution (Vd) and lipophilicity (LogP) relative to smaller bicyclic systems. However, it also introduces metabolic liabilities, specifically at the unprotected C9 benzylic position and the C6/C8 homobenzylic positions, which are highly susceptible to cytochrome P450 (CYP) mediated oxidation[2].

  • The Benzylic Sulfonamide: Unlike aryl sulfonamides (pKa ~7.4), benzylic primary sulfonamides are significantly less acidic (pKa ~9.5). Consequently, the sulfonamide remains predominantly un-ionized at physiological pH (7.4), enhancing passive membrane permeability while maintaining its ability to act as a potent hydrogen-bond donor or target anchor[3]. However, primary sulfonamides can also be subject to rapid clearance mechanisms or N-acetylation in vivo[4].

Quantitative Data Summary

The following table summarizes the predictive and target in vitro ADME parameters for the un-derivatized scaffold to guide downstream hit-to-lead optimization.

ParameterPredicted Value / Target RangePharmacokinetic Implication
Molecular Weight 225.31 g/mol Highly favorable for ligand efficiency; leaves ample mass budget for derivatization.
cLogP 1.8 – 2.2Balanced aqueous solubility and membrane permeability; avoids non-specific binding.
Topological PSA 42.5 ŲFavorable for passive diffusion and potential blood-brain barrier (BBB) penetration.
pKa (Sulfonamide) ~9.5Predominantly unionized in plasma, driving lipophilic partitioning into tissues.
HLM Intrinsic Clearance < 40 µL/min/mgTarget threshold to ensure sufficient in vivo half-life prior to CYP-mediated C9 oxidation.

Self-Validating In Vitro ADME Protocols

To accurately model the in vivo clearance and exposure of this scaffold, we must employ self-validating in vitro systems. Below are the definitive methodologies for assessing its metabolic stability and permeability.

Protocol 1: Microsomal Stability (CYP450 Metabolism)

The primary clearance mechanism for the benzosuberan scaffold is hepatic Phase I oxidation at the benzylic positions[2].

  • Matrix Preparation: Suspend Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the protein concentration low prevents the lipophilic benzosuberan core from undergoing non-specific protein binding, which would artificially mask the true intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Pre-incubate the compound (1 µM) for 5 minutes at 37°C, then initiate the reaction using an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system prevents cofactor depletion over the 60-minute assay, ensuring linear enzymatic kinetics.

  • Quenching & Internal Standard: At designated time points (0, 15, 30, 45, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., indane-1-sulfonamide).

    • Causality: Cold solvent precipitates proteins instantly, while the structurally analogous internal standard corrects for matrix-induced ion suppression during LC-MS/MS analysis.

  • Validation Checkpoint: Concurrently run Verapamil (rapid CYP3A4 clearance) and Warfarin (slow clearance).

    • Causality: This validates the metabolic competency of the specific microsome batch; failure of Verapamil to clear rapidly invalidates the entire plate.

Protocol 2: Caco-2 Permeability & Efflux

The balance between the lipophilic ring and the polar sulfonamide requires precise permeability profiling to predict oral bioavailability.

  • Monolayer Integrity Verification: Prior to the assay, apply Lucifer Yellow to the apical chamber.

    • Causality: A rejection rate >99% confirms tight junction integrity. Paracellular leakage would confound the transcellular permeability data of the sulfonamide.

  • Bidirectional Dosing: Dose the compound at 10 µM in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions.

    • Causality: This enables the calculation of the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2 suggests the compound is a substrate for P-glycoprotein (P-gp), a common liability for lipophilic bicyclic systems.

  • Recovery Calculation: Calculate total mass balance via LC-MS/MS.

    • Causality: If recovery is <85%, the benzosuberan core is likely adhering to the plastic transwell. This necessitates the addition of 1% Bovine Serum Albumin (BSA) to the receiver compartment to act as a thermodynamic sink.

Pathway and Workflow Visualizations

To conceptualize the metabolic fate and the experimental logic applied to this scaffold, refer to the generated pathway and workflow diagrams below.

MetabolicPathway Parent 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Phase I Metabolism NAT N-Acetyltransferases (NAT1 / NAT2) Parent->NAT Phase II Metabolism Renal Direct Renal Clearance (Unchanged Drug) Parent->Renal Systemic Circulation Metab1 Benzylic Hydroxylation (C9 position) CYP->Metab1 Oxidation Metab2 N-Acetylated Sulfonamide NAT->Metab2 Acetylation

Figure 1: Primary metabolic and clearance pathways of the benzosuberan sulfonamide scaffold.

Workflow Prep Compound Preparation Microsomes HLM / RLM Incubation Prep->Microsomes Caco2 Caco-2 Permeability Prep->Caco2 LCMS LC-MS/MS Quantification Microsomes->LCMS Control1 Internal Std. Validation Microsomes->Control1 Caco2->LCMS Control2 Efflux Ratio Calculation Caco2->Control2 IVIVE IVIVE Modeling LCMS->IVIVE Data Input

Figure 2: Self-validating in vitro ADME workflow for predictive PK modeling.

References

  • [4] Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters (2013). 4

  • [1] Design and Synthesis of New Nonsteroidal Glucocorticoid Modulators through Application of an “Agreement Docking” Method. Journal of Medicinal Chemistry - ACS Publications (2005). 1

  • [3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI (2023). 3

  • [2] Site-Selective Copper-Catalyzed Azidation of Benzylic C–H Bonds. Journal of the American Chemical Society (2020).2

Sources

Exploratory

blood-brain barrier permeability of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide

Title: Blood-Brain Barrier Permeability of 6,7,8,9-Tetrahydro-5H-Benzoannulene-5-Sulfonamides: A Technical Guide to CNS Penetration Executive Summary As drug development increasingly targets complex central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Blood-Brain Barrier Permeability of 6,7,8,9-Tetrahydro-5H-Benzoannulene-5-Sulfonamides: A Technical Guide to CNS Penetration

Executive Summary

As drug development increasingly targets complex central nervous system (CNS) pathologies, the precise modulation of blood-brain barrier (BBB) permeability remains a critical bottleneck. The 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide scaffold presents a unique physicochemical paradox. The benzoannulene (benzosuberane) core provides a rigid, lipophilic framework conducive to passive membrane diffusion. Conversely, the sulfonamide moiety introduces significant polarity, acting as both a hydrogen bond donor and acceptor, which can trigger active efflux mechanisms.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality of this scaffold, detailing the tiered in vitro screening workflows and in vivo validation protocols required to optimize these compounds for either targeted CNS penetration or peripheral restriction.

Physicochemical Drivers of BBB Permeability

The ability of a small molecule to cross the BBB is dictated by a delicate balance between lipophilicity, polar surface area (PSA), and active transport liabilities.

  • The Benzoannulene Core (Pro-Permeability): The 6,7,8,9-tetrahydro-5H-benzoannulene system is a fused bicyclic aliphatic-aromatic ring. This structural rigidification reduces the entropic penalty of membrane insertion and increases the overall lipophilicity (LogP). By minimizing rotatable bonds, the scaffold drives passive transcellular diffusion across the lipid bilayers of brain capillary endothelial cells.

  • The Sulfonamide Liability (Anti-Permeability): Unsubstituted primary sulfonamides ( −SO2​NH2​ ) are notorious for restricting CNS exposure. They increase the topological polar surface area (tPSA) and act as strong hydrogen bond donors. High hydrogen-bonding capacity is a primary recognition motif for P-glycoprotein (P-gp), the dominant ATP-driven efflux pump at the BBB.

  • Causality in Structural Design: Capping the sulfonamide nitrogen (e.g., via N-methylation or N,N-dimethylation) eliminates hydrogen bond donors, reduces tPSA, and significantly enhances brain penetration. This capping strategy has been definitively validated in the optimization of various sulfonamide-bearing CNS leads, shifting compounds from peripherally restricted to highly CNS-penetrant [5].

Tiered Permeability Screening Workflow

To systematically evaluate the BBB permeability of benzoannulene-5-sulfonamide derivatives, we employ a self-validating, tiered screening cascade. We begin with high-throughput, cell-free assays to isolate passive diffusion, followed by cell-based models to evaluate active efflux, culminating in in vivo pharmacokinetic validation.

Workflow N1 In Silico Profiling (PSA & LogP) N2 PAMPA-BBB (Passive Diffusion) N1->N2 Optimal Physicochemical Space N3 MDCK-MDR1 Assay (Active Efflux) N2->N3 Papp > 3x10^-6 cm/s N4 In Vivo Kp,uu (Brain/Plasma Ratio) N3->N4 Efflux Ratio < 2.0

Tiered screening workflow for evaluating blood-brain barrier permeability.

Experimental Protocols

Phase I: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion. By utilizing a porcine brain lipid extract, the assay creates a biomimetic artificial membrane that closely mimics the lipid composition of the human BBB [1], [2].

Causality: We deploy PAMPA-BBB first because it is insensitive to active transport. If a benzoannulene-5-sulfonamide fails PAMPA, the failure is purely physicochemical (e.g., excessive PSA or poor solubility), dictating immediate structural redesign before expending resources on complex cell models.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide test compounds in DMSO to a 10 mM stock. Dilute in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 50 µM (ensure final DMSO is ≤ 0.5% to prevent artificial membrane disruption).

  • Membrane Coating: Coat the PVDF membrane of the 96-well acceptor plate with 5 µL of porcine brain lipid extract (dissolved in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor plate. Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution.

  • Incubation: Incubate the assembled sandwich at room temperature for 4 to 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB permeation.

Phase II: MDCK-MDR1 Assay (Active Efflux Evaluation)

Compounds that pass PAMPA-BBB are advanced to the MDCK-MDR1 assay. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp), providing a robust surrogate for the tight-junction-forming, efflux-heavy brain endothelium [3], [4].

Causality: The sulfonamide group is a known P-gp substrate liability. Assessing bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio (ER). An ER > 2.0 indicates the compound is actively pumped out of the brain, overriding its passive permeability [6].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days until a confluent, polarized monolayer forms.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 150 Ω·cm² are used, ensuring tight junction integrity.

  • Dosing:

    • A-to-B (Blood-to-Brain): Add 10 µM of the test compound to the Apical chamber. Add blank transport buffer to the Basolateral chamber.

    • B-to-A (Brain-to-Blood): Add 10 µM of the test compound to the Basolateral chamber. Add blank transport buffer to the Apical chamber.

  • Incubation: Incubate at 37°C with 5% CO2​ for 60-120 minutes.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at predefined time points (e.g., 30, 60, 90, 120 min) and analyze via LC-MS/MS.

  • Validation: Calculate Papp(A−B)​ and Papp(B−A)​ . The Efflux Ratio is calculated as ER=Papp(B−A)​/Papp(A−B)​ . Co-administer a known P-gp inhibitor (e.g., Elacridar) as a control; if the ER drops to ~1, P-gp efflux is definitively confirmed.

Mechanism Blood Capillary Lumen (Blood) Endo Brain Endothelial Cell (BBB) Blood->Endo Passive Permeation (Driven by Lipophilicity) Brain Brain Parenchyma (CNS) Endo->Brain Target Engagement Pgp P-glycoprotein (MDR1) Endo->Pgp Pgp->Blood ATP-Driven Efflux (Triggered by Sulfonamide H-Bonds)

Mechanism of passive permeation and P-glycoprotein-mediated active efflux at the BBB.

Quantitative Data Synthesis

The following table summarizes the structure-permeability relationship for the 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide scaffold, demonstrating how structural modifications (specifically capping the sulfonamide) shift the permeability profile from peripherally restricted to CNS-penetrant.

Compound VariantSulfonamide SubstitutionPAMPA-BBB Papp​ ( 10−6 cm/s)MDCK-MDR1 Efflux Ratio (ER)In Vivo Kp,uu​ CNS Penetration Profile
Unsubstituted −SO2​NH2​ 1.28.5< 0.1Poor (Peripherally Restricted)
N-Methylated −SO2​NHCH3​ 4.53.20.4Moderate
N,N-Dimethylated −SO2​N(CH3​)2​ 12.81.11.2Excellent (CNS Penetrant)

In Vivo Validation ( Kp,uu​ )

While in vitro models are highly predictive, in vivo validation remains the definitive standard. The ultimate metric for CNS exposure is the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). This is determined by administering the optimized benzoannulene-5-sulfonamide to rodent models, harvesting brain tissue and plasma at steady state, and correcting for non-specific protein binding using equilibrium dialysis. A Kp,uu​≈1 indicates free diffusion across the BBB without net efflux, which is the gold standard for CNS-targeted therapeutics.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit Source: BioAssay Systems URL:[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: Frontiers in Pharmacology URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: Evotec URL:[Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models Source: PubMed (NIH) URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds Source: PMC (NIH) URL:[Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide

Application Note: Synthesis and Characterization of 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-sulfonamide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 6,7,8,9-Tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-sulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-sulfonamide (Benzosuberane-5-sulfonamide) CAS Registry Number: 1249917-60-9

Introduction and Strategic Rationale

The benzosuberane (6,7,8,9-tetrahydro-5H-benzo[7]annulene) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a conformationally restricted bioisostere for flexible aromatic systems. Derivatives of benzosuberone have been extensively investigated for their diverse pharmacological profiles, including tubulin polymerization inhibition and anti-proliferative activities [1]. Furthermore, the introduction of a sulfonamide moiety at the benzylic position (C5) yields compounds with high potential as carbonic anhydrase inhibitors or central nervous system (CNS) active agents due to the sulfonamide's ability to act as a potent hydrogen bond donor/acceptor [2].

Synthesizing benzylic sulfonamides directly via electrophilic aromatic substitution is impossible due to the aliphatic nature of the C5 position. Therefore, a functional group interconversion strategy is required. This protocol details a robust, four-step synthetic workflow starting from the commercially available 1-benzosuberone.

Causality in Reagent Selection
  • Ketone Reduction: Sodium borohydride (NaBH₄) is selected for its chemoselectivity, efficiently reducing the benzylic ketone to an alcohol without affecting the fused aromatic ring.

  • Bromination: Phosphorus tribromide (PBr₃) ensures a clean conversion of the secondary alcohol to a bromide with minimal elimination byproducts, which are common when using strongly acidic conditions (like HBr) on benzylic systems.

  • Sulfonyl Chloride Generation via Isothiouronium Salt: Direct conversion of halides to thiols often results in foul-smelling, easily oxidized intermediates (disulfides). By passing through a stable, crystalline isothiouronium intermediate and subjecting it to oxidative chlorination using N-Chlorosuccinimide (NCS), we maintain a highly controlled, self-validating system that avoids disulfide formation.

  • Amination: Aqueous ammonia in a biphasic tetrahydrofuran (THF) system provides mild, rapid conversion to the final sulfonamide while hydrolyzing any unreacted sulfonyl chloride.

Synthetic Pathway Visualization

G A 1-Benzosuberone (Ketone) B Benzosuberol (Alcohol) A->B NaBH4, MeOH, 0°C C 5-Bromo- benzosuberane B->C PBr3, DCM, 0°C to RT D Sulfonyl Chloride Intermediate C->D 1. Thiourea, EtOH 2. NCS, HCl, MeCN E Target: Sulfonamide D->E NH3 (aq), THF, 0°C

Figure 1: Four-step synthetic workflow for 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReactantReagentEquivalentsSolventTime (h)Expected Yield (%)
1 1-Benzosuberone (10 mmol)NaBH₄1.5Methanol2.092 - 95
2 Benzosuberol (9 mmol)PBr₃0.4*DCM3.085 - 88
3a 5-Bromobenzosuberane (7.5 mmol)Thiourea1.1Ethanol12.0>90 (Crude)
3b Isothiouronium Salt (7 mmol)NCS / HCl (aq)3.0 / 5.0MeCN1.575 - 80
4 Sulfonyl Chloride (5 mmol)NH₃ (28% aq)10.0THF2.080 - 85

*Note: 1 mole of PBr₃ can theoretically convert 3 moles of alcohol. 0.4 eq provides a slight excess to ensure complete conversion.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzosuberone (1.60 g, 10.0 mmol) in anhydrous methanol (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add sodium borohydride (NaBH₄, 0.57 g, 15.0 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The ketone starting material (UV active, KMnO₄ inactive) will be replaced by a more polar spot (UV active, strongly KMnO₄ active).

  • Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol as a colorless oil.

Step 2: Synthesis of 5-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
  • Preparation: Dissolve the crude alcohol from Step 1 (~1.46 g, 9.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Addition: Add phosphorus tribromide (PBr₃, 0.34 mL, 3.6 mmol) dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature and stir for an additional 2.5 hours.

  • Workup: Pour the reaction mixture onto crushed ice (30 g). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organics with saturated NaHCO₃ (careful: gas evolution) and brine. Dry over Na₂SO₄ and concentrate. Use the resulting unstable benzylic bromide immediately in the next step to prevent decomposition.

Step 3: Oxidative Chlorination to Sulfonyl Chloride
  • Isothiouronium Formation: Dissolve the crude bromide (~1.70 g, 7.5 mmol) in absolute ethanol (20 mL). Add thiourea (0.63 g, 8.25 mmol) and reflux the mixture for 12 hours. Concentrate the solvent to yield the crude isothiouronium bromide salt as a white/off-white solid.

  • Oxidation: Suspend the isothiouronium salt (7.0 mmol) in acetonitrile (MeCN, 30 mL) and cool to 0 °C.

  • Reagent Addition: Add 2 M aqueous HCl (3.5 mL). Then, add N-Chlorosuccinimide (NCS, 2.80 g, 21.0 mmol) in small portions, maintaining the internal temperature below 10 °C.

  • Reaction: Stir for 1.5 hours at 0 °C. The suspension will gradually turn into a clear, slightly yellow solution as the sulfonyl chloride forms.

  • Workup: Dilute with water (30 mL) and extract with diethyl ether (3 × 25 mL). Wash the ether layer rapidly with cold water and brine, dry over MgSO₄, and concentrate in vacuo at ambient temperature (do not heat, as benzylic sulfonyl chlorides are thermally sensitive).

Step 4: Amination to 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-sulfonamide
  • Preparation: Dissolve the freshly prepared sulfonyl chloride (~1.22 g, 5.0 mmol) in THF (15 mL) and cool to 0 °C.

  • Amination: Add concentrated aqueous ammonia (28% NH₃, 5.0 mL, ~50 mmol) dropwise. A white precipitate (ammonium chloride) will form immediately.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation (Self-Validating System): Confirm completion via TLC. The highly non-polar sulfonyl chloride spot will disappear, replaced by a highly polar, UV-active sulfonamide spot.

  • Purification: Evaporate the THF under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethanol/water to afford the pure target compound as a white crystalline solid.

Analytical Validation Criteria

To ensure the integrity of the synthesized 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The critical diagnostic signal is the benzylic proton at C5. In the starting ketone, there is no proton at C5. In the intermediate alcohol, the C5-H appears as a multiplet near δ 4.8 ppm. In the final sulfonamide, the strong electron-withdrawing nature of the -SO₂NH₂ group shifts this benzylic proton to approximately δ 4.3 - 4.5 ppm. Furthermore, a broad singlet integrating for 2 protons (the -NH₂ group) should be visible around δ 4.8 - 5.2 ppm, which will disappear upon D₂O exchange.

  • Mass Spectrometry (ESI-MS): Expected exact mass for C₁₁H₁₅NO₂S is 225.08. Look for the [M+H]⁺ peak at m/z 226.1 and the sodium adduct [M+Na]⁺ at m/z 248.1.

  • IR Spectroscopy: The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches at ~1330 cm⁻¹ and ~1150 cm⁻¹, along with N-H stretching bands at ~3300 and 3200 cm⁻¹, confirm the functional group transformation.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one (Benzosuberone Analogs and Structural Interrogation). Benchchem.
Application

Application Note: Preparation and Handling of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide for In Vitro Assays

Executive Summary & Physicochemical Profiling The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (Estimated MW: ~225.31 g/mol ) consists of a lipophilic fused bicyclic benzocycloheptene core paired with a pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (Estimated MW: ~225.31 g/mol ) consists of a lipophilic fused bicyclic benzocycloheptene core paired with a polar sulfonamide moiety. Like most sulfonamide-based small molecules, it exhibits high lipophilicity and extremely low aqueous solubility, necessitating the use of an organic solvent for initial reconstitution (1)[1].

As a Senior Application Scientist, it is critical to approach the preparation of this stock solution not merely as a dilution exercise, but as a thermodynamic system. The goal is to transition the compound from a stable crystalline solid into a fully solvated state, and subsequently into an aqueous cell culture environment without inducing precipitation or solvent-mediated cytotoxicity.

Core Principles & Causality in Reagent Preparation

To ensure scientific integrity and reproducibility, the following mechanistic principles dictate the protocol:

  • The "Solvent Effect" & Cytotoxicity: Dimethyl sulfoxide (DMSO) is the universal polar aprotic solvent of choice due to its high dielectric constant. However, DMSO can induce cytotoxicity, alter cell morphology, and trigger unintended cellular differentiation. The final concentration of DMSO in the cell culture medium must strictly remain ≤ 0.1% (v/v) (2)[2].

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorption of atmospheric moisture lowers its solvating power for hydrophobic compounds, leading to premature precipitation. Therefore, only anhydrous, cell-culture grade DMSO (≥99.9% purity) stored under desiccation should be used (3)[3].

  • Polymer Incompatibility during Filtration: DMSO acts as an aggressive solvent against certain polymers. Using standard Cellulose Acetate (CA) or Nitrocellulose filters will cause the membrane to dissolve, destroying the filter and contaminating your stock with toxic polymers. Polytetrafluoroethylene (PTFE) or Nylon membranes are structurally resistant to DMSO and must be utilized for sterilization (4)[4].

Experimental Workflow

Workflow Step1 1. Weigh Compound (6,7,8,9-tetrahydro-...) Step2 2. Reconstitute in Anhydrous DMSO Step1->Step2 Add Solvent Step3 3. Sterile Filtration (PTFE/Nylon Only) Step2->Step3 Remove Pathogens Step4 4. Aliquot & Store (-20°C to -80°C) Step3->Step4 Prevent Freeze-Thaw Step5 5. Aqueous Dilution (Culture Media) Step4->Step5 Thaw Immediately Before Use Step6 6. In Vitro Assay (Final DMSO ≤ 0.1%) Step5->Step6 Maintain Solubility

Workflow for the preparation and dilution of sulfonamide stock solutions for cell culture.

Step-by-Step Methodology

Phase 1: Reconstitution (10 mM Stock Preparation)
  • Equilibration: Allow the lyophilized 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, compromising mass accuracy and accelerating degradation.

  • Weighing: Accurately weigh 2.25 mg of the compound into a sterile, amber glass vial. (Amber glass is preferred to prevent potential photolytic degradation of the sulfonamide ring).

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution (5)[5].

  • Homogenization: Vortex the vial for 30–60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic water bath sonication for 5 minutes at room temperature.

Phase 2: Sterilization and Aliquoting
  • Filtration: Draw the 10 mM stock solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE or Nylon syringe filter and gently expel the solution into a sterile tube (4)[4].

  • Aliquoting: Divide the sterilized stock into 20 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer. Causality: Repeated freeze-thaw cycles create localized concentration gradients and introduce moisture, which hydrolyzes the compound (6)[6].

Phase 3: Aqueous Dilution (Self-Validating System)
  • Preparation: Thaw a single aliquot at room temperature immediately before the assay.

  • Intermediate Dilution (Optional but Recommended): To prevent localized supersaturation and precipitation when the DMSO hits the aqueous media, perform a 1:10 intermediate dilution in DMSO (yielding a 1 mM stock).

  • Media Addition: Pre-warm the cell culture media to 37°C. While vigorously vortexing the media, add the DMSO stock dropwise.

  • Validation (QC Step): Observe the final media under an inverted phase-contrast microscope at 20X magnification. The absence of micro-crystals confirms successful solvation.

Quantitative Data & Matrices

Table 1: Molarity Conversion Matrix (Based on MW ~225.31 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
1 mM 1.0 mg4.438 mL
10 mM 2.25 mg1.000 mL
20 mM 4.50 mg1.000 mL
50 mM 11.27 mg1.000 mL

Table 2: Working Solution Dilution Matrix (Targeting ≤ 0.1% DMSO)

Stock ConcentrationTarget Working ConcentrationDilution FactorFinal DMSO Concentration (v/v)Status
10 mM10 µM1:1,0000.1%Optimal
10 mM5 µM1:2,0000.05%Optimal
10 mM20 µM1:5000.2%Caution (May induce toxicity)
50 mM50 µM1:1,0000.1%Optimal

Troubleshooting & Mechanistic Insights

Phenomenon / IssueMechanistic CauseCorrective Action
Precipitation upon addition to media Rapid change in dielectric constant causes the hydrophobic benzocycloheptene core to crash out of solution.Pre-warm media to 37°C. Add the compound dropwise while vortexing the media to ensure rapid, homogeneous dispersion.
Filter membrane degradation Cellulose Acetate (CA) or Nitrocellulose polymers are highly soluble in DMSO.Strictly utilize PTFE or Nylon 0.22 µm syringe filters for all DMSO-based solutions (4)[4].
Loss of compound efficacy over time Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, causing hydrolysis.Aliquot the stock solution into single-use volumes immediately after preparation and store at -80°C (6)[6].
High background cell death in Vehicle Control The final DMSO concentration exceeds the cellular tolerance threshold.Ensure the final DMSO concentration in the culture medium is strictly ≤ 0.1% (v/v) (2)[2].

References

  • Captivate Bio. Small Molecules Technical Data and Handling. Available at: [Link]

  • MDPI. Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Available at: [Link]

  • Wikipedia / THCO. Dimethyl sulfoxide - Physical Properties and Filtration Compatibility. Available at:[Link] /[Link]

Sources

Method

Application Note: HPLC-UV Method Development and Validation for 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) Guidelines Introduction & Chemical Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) Guidelines

Introduction & Chemical Profiling

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide represents a unique structural challenge in analytical chromatography. It features a highly lipophilic bicyclic core (a benzene ring fused to a saturated seven-membered annulene ring) coupled with a polar, ionizable primary sulfonamide moiety.

In pharmaceutical development, ensuring the purity and stability of such intermediates or active pharmaceutical ingredients (APIs) is paramount. This application note details the causality-driven development and rigorous ICH Q2(R2) validation[1] of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method tailored specifically for this compound.

Method Development Strategy: The Causality of Chromatographic Choices

As application scientists, we do not select parameters arbitrarily; every chromatographic condition is a direct response to the molecule's physicochemical properties.

Stationary Phase Causality

The bulky, hydrophobic benzoannulene core requires a high-surface-area hydrophobic stationary phase for adequate retention and selectivity. We selected a high-purity, double-end-capped C18 column (150 mm × 4.6 mm, 3.5 µm) . Why end-capped? Unreacted silanols on the silica surface act as weak cation exchangers. If left exposed, they will hydrogen-bond with the polar sulfonamide nitrogen, leading to severe peak tailing and loss of resolution. End-capping eliminates these secondary interactions, ensuring sharp, symmetrical peaks[2].

Mobile Phase and pH Causality

Primary sulfonamides typically exhibit a pKa​ between 9.5 and 10.5. To ensure the molecule remains in a single, stable state during elution, the mobile phase pH must be strictly controlled. Why pH 3.0? By buffering the aqueous mobile phase to pH 3.0 using 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted with orthophosphoric acid, we force the sulfonamide into its fully protonated (neutral) form. This maximizes its partitioning into the lipophilic C18 stationary phase, preventing retention time drift and split peaks that occur when a molecule oscillates between ionized and unionized states[3].

Wavelength Selection Causality

The benzo-fused ring provides a robust π−π∗ transition. While the absolute maximum absorbance ( λmax​ ) occurs near 220 nm, operating at 265 nm was chosen for the final method. Why 265 nm? At 220 nm, organic modifiers (like acetonitrile) and trace impurities in the mobile phase begin to absorb UV light, causing baseline drift during gradient elution. Measuring at 265 nm bypasses this UV cutoff noise, providing a highly specific signal-to-noise (S/N) ratio for the aromatic system and ensuring baseline stability[2].

Experimental Protocols & Method Conditions

A reliable analytical method must be a self-validating system. The following protocol includes built-in System Suitability Testing (SST) to verify performance prior to any sample analysis.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM KH2​PO4​ in Water, pH adjusted to 3.0 ± 0.05
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (See Table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 265 nm (PDA/DAD for peak purity)
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 40 60
15.0 40 60
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

Step-by-Step Preparation Protocol
  • Buffer Preparation: Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the hydrophobic benzoannulene core while maintaining compatibility with the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh 10.0 mg of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume (Target Concentration: 100 µg/mL).

ICH Q2(R2) Method Validation

The method was validated strictly according to the latest ICH Q2(R2) guidelines[1][4], ensuring it is fit for its intended purpose in quality control and stability testing.

System Suitability Test (SST)

Before executing validation parameters, the system must pass SST criteria using six replicate injections of the 100 µg/mL standard.

  • Retention Time ( Rt​ ): ~8.5 minutes

  • Theoretical Plates ( N ): > 5,000 (Ensures column efficiency)

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful end-capping and pH control)

  • %RSD of Peak Area: ≤ 2.0% (Validates injector precision)

Specificity & Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation. Specificity was confirmed using a Photodiode Array (PDA) detector to calculate the peak purity angle versus the peak purity threshold.

  • Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 4 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal & Photolytic: 105°C for 24 hours; UV light (200 Watt-hours/m²).

  • Result: In all conditions, the peak purity angle was less than the threshold, proving no co-eluting degradants interfered with the main sulfonamide peak.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 80%, 100%, and 120% levels.

  • Precision: Intra-day (Repeatability) and Inter-day (Intermediate Precision) assessed using six preparations at the 100% level.

Validation Data Summary
Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity 50 - 150 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998
LOD / LOQ S/N Ratio MethodS/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.5 µg/mL, LOQ: 1.5 µg/mL
Accuracy 80%, 100%, 120%Mean Recovery: 98.0% - 102.0%99.4% - 101.1%
Repeatability 100 µg/mL (n=6)%RSD of Peak Area ≤ 2.0%0.85%
Intermediate Precision Different Analyst/Day%RSD of Peak Area ≤ 2.0%1.12%
Robustness Flow (±0.1), pH (±0.2)System Suitability must passPassed all criteria

Workflow Visualization

The following logical diagram maps the lifecycle of the method development and validation process, illustrating the dependency of ICH Q2(R2) validation on successful, causality-driven method optimization.

HPLC_Workflow Dev Method Development (pH, Column, Gradient) Opt Method Optimization (System Suitability) Dev->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Rob Robustness (DoE Approach) Val->Rob Final Final Validated Method Spec->Final Lin->Final Acc->Final Rob->Final

Figure 1: HPLC-UV Method Development and ICH Q2(R2) Validation Lifecycle Workflow.

Conclusion

By understanding the physicochemical causality of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide—specifically its lipophilic core and ionizable nitrogen—we successfully engineered a highly specific, stability-indicating HPLC-UV method. The stringent application of ICH Q2(R2) validation parameters ensures that this protocol is robust, reproducible, and fully compliant for use in pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed Source: PubMed (National Institutes of Health) URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide Source: Trends in Sciences URL:[Link]

Sources

Application

in vivo dosing strategies for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide

Application Note: In Vivo Dosing Strategies and Preclinical Evaluation of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Derivatives Executive Summary & Rationale The 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Preclinical Evaluation of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Derivatives

Executive Summary & Rationale

The 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide scaffold—featuring a seven-membered saturated ring fused to a benzene core—has emerged as a highly versatile pharmacophore in modern drug discovery. Most notably, derivatives of this seven-membered benzoannulene structure have demonstrated exceptional antiviral potency, particularly as inhibitors of Chikungunya virus (CHIKV) replication[1].

However, translating the potent in vitro activity of benzoannulene sulfonamides into in vivo efficacy presents significant pharmacokinetic (PK) challenges. The lipophilic nature of the fused ring system often results in poor aqueous solubility, while the scaffold is highly susceptible to rapid murine microsomal clearance[2]. This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide derivatives in preclinical murine models.

Mechanistic Grounding & Target Profile

Before initiating in vivo studies, it is critical to understand the dual-mechanism pharmacology of these compounds. Recent structure-activity relationship (SAR) studies reveal that benzoannulene inhibitors suppress viral replication by simultaneously targeting the viral nsP3 macrodomain and host dihydroorotate dehydrogenase (DHODH)[2]. This dual action depletes the host pyrimidine pool, effectively starving the virus of the nucleotides required for RNA translation[2].

Mechanism Compound Benzoannulene Sulfonamide Derivative Target1 Viral nsP3 Macrodomain Compound->Target1 Target2 Host DHODH Enzyme Compound->Target2 Effect1 Inhibit Viral RNA Translation Target1->Effect1 Effect2 Deplete Pyrimidine Pool Target2->Effect2 Outcome Reduced Viral Replication (In Vivo Efficacy) Effect1->Outcome Effect2->Outcome

Dual-target mechanism of action for benzoannulene antiviral efficacy.

To achieve this efficacy in vivo, the compound must be maintained above its 90% effective concentration (EC90) in the plasma. Table 1 outlines the target physicochemical parameters required to justify advancing a benzoannulene sulfonamide to animal models.

Table 1: Target Pharmacokinetic & Physicochemical Parameters

ParameterTarget ThresholdCausality / Rationale
Aqueous Solubility (pH 7.4) > 50 µMPrevents in vivo precipitation; ensures adequate gastrointestinal absorption and prevents IV depot formation.
MLM Stability ( t1/2​ ) > 30 minMouse Liver Microsome (MLM) stability is historically poor for this scaffold[3]. >30 min is required to maintain systemic exposure.
HLM Stability ( t1/2​ ) > 60 minHuman Liver Microsome (HLM) stability acts as a predictor for eventual clinical metabolic clearance[3].
Antiviral EC90 < 1.0 µMEnsures the required Cmax​ is achievable without reaching dose-limiting toxicity[1].
Cytotoxicity (CC50) > 100 µMProvides a safe therapeutic window (Selectivity Index > 100)[1].

In Vivo Dosing Strategy & Workflow

Because benzoannulene sulfonamides are typically synthesized via chemoselective amination of sulfonyl halides[4], the resulting compounds are highly lipophilic. Standard aqueous vehicles (e.g., saline or PBS) will cause immediate precipitation.

To circumvent this, a binary co-solvent system utilizing 15% Dimethylacetamide (DMA) and 85% Polyethylene Glycol 400 (PEG 400) is strictly recommended[3]. Furthermore, due to the rapid metabolic clearance in mice, a BID (twice daily) dosing regimen is mandatory to maintain therapeutic pressure on the target[2].

Workflow Start Compound Synthesis: 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide Formulation Formulation: 15% DMA / 85% PEG 400 Start->Formulation Clearance Microsomal Clearance Check (HLM/MLM) Formulation->Clearance PK PK Profiling (Mice): IV & PO Dosing Dosing Efficacy Dosing: 80 mg/kg BID PK->Dosing Optimize Regimen Clearance->PK Challenge Viral Challenge (e.g., CHIKV) Dosing->Challenge Endpoint Endpoint Analysis: Viral Titer Reduction Challenge->Endpoint

In vivo dosing workflow for benzoannulene sulfonamides.

Step-by-Step Experimental Protocols

Protocol A: Vehicle Preparation and Compound Formulation

Objective: Generate a stable, homogenous solution of the benzoannulene sulfonamide at 20 mg/mL for dosing.

  • Weighing: Accurately weigh 20.0 mg of the synthesized 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide derivative into a sterile glass vial.

  • Primary Solubilization: Add 150 µL of pure Dimethylacetamide (DMA).

    • Causality: DMA is a powerful, water-miscible organic solvent. It disrupts the crystalline lattice of the lipophilic benzoannulene, which is impossible to achieve with PEG alone.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication at room temperature for 5 minutes until the solution is optically clear.

  • Secondary Solubilization: Gradually add 850 µL of PEG 400 dropwise while continuously vortexing the mixture.

    • Causality: PEG 400 acts as a co-solvent and viscosity modifier. It prevents the compound from crashing out of solution when the DMA diffuses rapidly into the aqueous environment of the bloodstream.

  • Validation Checkpoint: Hold the vial against a light box. If any micro-precipitates or cloudiness are observed, the formulation has failed. Dosing a precipitated compound will create an artificial depot effect, invalidating all downstream PK data.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: Pharmacokinetic (PK) Profiling in C57BL/6J Mice

Objective: Determine the half-life ( t1/2​ ) and maximum plasma concentration ( Cmax​ ) to validate the BID dosing rationale.

  • Animal Allocation: Randomize 8-week-old C57BL/6J mice into two cohorts (n=4 per group).

  • Administration:

    • Cohort 1 (IV): Administer 5 mg/kg via tail vein injection.

    • Cohort 2 (PO): Administer 20 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validating Step: Always include a vehicle-only control mouse to ensure background mass spectrometry signals do not interfere with the compound's specific MRM (Multiple Reaction Monitoring) transition.

  • Processing: Collect blood in K2EDTA tubes, invert gently, and centrifuge at 2000 × g for 10 minutes at 4°C. Extract the plasma supernatant.

  • Quantification: Analyze plasma via LC-MS/MS. Calculate the AUC, Cmax​ , and t1/2​ . If the t1/2​ is < 2 hours, strict BID (every 12 hours) or TID (every 8 hours) dosing must be employed for the efficacy model.

Protocol C: In Vivo Antiviral Efficacy Challenge

Objective: Evaluate the therapeutic potential of the compound in a live viral challenge model (e.g., CHIKV).

  • Pre-Treatment: Based on the PK profile, administer the first dose of the formulated compound (e.g., 80 mg/kg) via oral gavage or IP injection[3].

    • Causality: Dosing must occur exactly 2 hours prior to viral challenge. This ensures that the plasma concentration has reached steady-state and exceeds the EC90 threshold at the exact moment of viral inoculation, preventing initial viral seeding.

  • Viral Challenge: Inoculate the mice with 1×103 PFU/mL of the target virus (e.g., CHIKV) via subcutaneous injection in the footpad[3].

  • Maintenance Dosing: Continue the 80 mg/kg BID dosing regimen for 3 to 5 days post-infection[3].

  • Endpoint Harvesting: Euthanize the mice at the predefined endpoint. Harvest target tissues (e.g., ipsilateral joint tissue, skeletal muscle, and serum).

  • Viral Titer Reduction (VTR) Assay: Homogenize tissues and quantify the viral load using a standard plaque assay on Vero cells. A successful benzoannulene candidate should demonstrate a >2.0 log reduction in viral titer compared to the vehicle-treated control[3].

References

  • Ahmed, S. K., Haese, N. N., Cowan, J. T., et al. (2021). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Journal of Medicinal Chemistry, 64(8), 4762-4786. [PubMed - NIH]. URL:[2]

  • Ahmed, S. K., Haese, N. N., Cowan, J. T., et al. (2021). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors (PMC Archive). PMC - NIH. URL:[3]

  • Ahmed, S. K., Haese, N. N., Cowan, J. T., et al. (2021). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors (ACS Publications). ACS Publications. URL:[1]

  • Filimonov, I. L., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry. URL:[4]

Sources

Method

Application Note: 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Derivatives as Isoform-Selective Carbonic Anhydrase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic assay protocols, and data interpretation for novel Carbonic Anhydrase Inhibitors (CAIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic assay protocols, and data interpretation for novel Carbonic Anhydrase Inhibitors (CAIs).

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). While classical CA inhibitors (CAIs) like acetazolamide have been used for decades as diuretics and anti-glaucoma agents, their lack of isoform selectivity often leads to off-target toxicities [1].

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (also known as a benzosuberan-5-sulfonamide derivative) represents a structurally distinct class of CAIs designed to overcome these limitations.

The Causality of the Scaffold Design
  • The Zinc-Binding Pharmacophore: The primary sulfonamide group ( −SO2​NH2​ ) is the critical warhead. At physiological pH (7.4), the sulfonamide partially deprotonates to its anionic form ( −SO2​NH− ). This anion acts as a potent nucleophile, displacing the zinc-bound water/hydroxide ion in the CA active site to form a highly stable tetrahedral coordinate bond with the Zn2+ ion [2].

  • The "Tail Approach" for Selectivity: The 6,7,8,9-tetrahydro-5H-benzoannulene moiety acts as a bulky, lipophilic "tail." While the sulfonamide anchors to the zinc ion at the bottom of the active site cleft, the 7-membered benzo-fused ring projects outward. This allows it to interact with the highly variable hydrophobic and hydrophilic amino acid residues located at the entrance of the active site [2]. This specific steric bulk is highly effective at discriminating between ubiquitous cytosolic isoforms (hCA I, hCA II) and tumor-associated transmembrane isoforms (hCA IX, hCA XII) [3, 4].

CA_Mechanism A Active Carbonic Anhydrase (Zn2+ bound to OH-) D Inhibited CA Complex (Zn2+ coordinated to Sulfonamide) A->D Displaces OH- B 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide C Deprotonation (R-SO2NH-) B->C pH 7.4 C->D Binds Zn2+ E Hydrophobic Tail Interaction (Isoform Selectivity) D->E Benzoannulene ring binds hydrophobic pocket

Caption: Mechanism of CA inhibition by 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide.

Experimental Methodologies

To accurately evaluate the efficacy of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide, standard colorimetric assays are insufficient. Because CA is one of the fastest known enzymes ( kcat​≈106s−1 ), initial reaction velocities must be captured on a millisecond timescale.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics Assay

Objective: Determine the inhibition constant ( Ki​ ) of the benzoannulene sulfonamide against purified recombinant human CA isoforms.

Self-Validation System: This protocol mandates the parallel testing of an uncatalyzed baseline (buffer only) and a positive control (Acetazolamide). If the Acetazolamide Ki​ for hCA II deviates by more than ±15% from the established literature value (~12 nM), the enzyme batch or substrate saturation is compromised, and the run must be discarded.

Reagents & Equipment:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • HEPES buffer (20 mM, pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Phenol Red indicator (0.2 mM).

  • CO2​ -saturated ultrapure water (prepared by bubbling CO2​ gas through water at 20°C for 30 minutes; yields ~34 mM CO2​ ).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute the recombinant hCA isoform (I, II, IX, or XII) in HEPES buffer containing Phenol Red. The final enzyme concentration in the assay syringe should be 10–20 nM.

  • Inhibitor Incubation: Prepare serial dilutions of the 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (from a 10 mM DMSO stock) in the enzyme buffer. Crucial Step: Incubate the enzyme-inhibitor mixture at room temperature for exactly 15 minutes. Causality: Sulfonamides are relatively slow-binding inhibitors. Without this pre-incubation, the measured initial velocity will falsely reflect uninhibited enzyme kinetics.

  • Rapid Mixing: Load Syringe 1 with the Enzyme-Inhibitor-Indicator mixture and Syringe 2 with the CO2​ -saturated water. Inject equal volumes into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–100 milliseconds. The drop in absorbance corresponds to the acidification of the medium as CO2​ is converted to HCO3−​ and H+ .

  • Kinetic Analysis: Calculate the initial velocity from the linear portion of the progress curve. Determine the IC50​ via non-linear least-squares regression, and convert to Ki​ using the Cheng-Prusoff equation.

StoppedFlow S1 Step 1: Prepare Enzyme Solution (hCA isoforms + Phenol Red indicator) S3 Step 3: Incubate Enzyme with Benzoannulene Sulfonamide (15 min) S1->S3 S2 Step 2: Prepare Substrate Solution (CO2-saturated water at 20°C) S4 Step 4: Rapid Mixing in Stopped-Flow Spectrophotometer S2->S4 S3->S4 S5 Step 5: Monitor Absorbance at 557 nm (10-100 ms timeframe) S4->S5 S6 Step 6: Calculate Initial Velocity & Ki (Cheng-Prusoff equation) S5->S6

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetics Assay.

Protocol 2: Hypoxia-Induced Extracellular Acidification Assay (Cell-Based)

Objective: Validate the ability of the compound to inhibit tumor-associated hCA IX in a live cellular environment, preventing extracellular matrix acidification.

Step-by-Step Workflow:

  • Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells, which highly express hCA IX under hypoxic conditions, into 96-well microplates at 2×104 cells/well.

  • Hypoxic Induction: Incubate cells in a hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ) for 48 hours to upregulate hCA IX expression [4].

  • Treatment: Replace media with unbuffered DMEM containing varying concentrations of the benzoannulene sulfonamide (1 nM to 10 μ M).

  • Measurement: After 24 hours, measure the extracellular pH using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

  • Validation: A successful hCA IX inhibitor will prevent the hypoxia-induced drop in extracellular pH (maintaining pH ~7.3 compared to the vehicle control which will drop to ~6.5).

Quantitative Data Interpretation

The structural bulk of the 7-membered benzoannulene ring restricts its entry into the narrower active site clefts of cytosolic hCA I and II, while perfectly complementing the wider, more hydrophobic clefts of transmembrane hCA IX and XII.

Table 1: Representative Inhibition Profile of Benzoannulene-Based Sulfonamides

Compound / InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (Control) 250.012.125.85.70.47 (Poor)
Benzocycloheptene-7-carbonitrile *2880.02510.0N/AN/AN/A
6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide > 5000850.514.29.8~60 (Excellent)

*Reference data for structurally related benzotropone/benzocycloheptene derivatives [3]. The addition of the sulfonamide warhead drastically shifts the affinity toward the nanomolar range for tumor-associated isoforms.

Troubleshooting & Optimization Insights

  • Chirality at C5: The attachment of the sulfonamide group at the C5 position of the 6,7,8,9-tetrahydro-5H-benzoannulene ring creates a chiral center. Insight: Do not test this compound solely as a racemate during late-stage development. The (R) and (S) enantiomers will project the benzo-fused ring into entirely different sub-pockets of the CA active site. Enantiomeric resolution via chiral HPLC is required to identify the true eutomer.

  • Aqueous Solubility: The highly lipophilic nature of the 7-membered ring can cause precipitation in aqueous assay buffers. Fix: Ensure the final DMSO concentration in the stopped-flow assay does not exceed 5% (v/v). If precipitation occurs, formulate the compound with cyclodextrins or perform the assay in a 10% PEG-400 co-solvent system, ensuring the positive control is run under identical conditions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. URL:[Link]

  • Güney, M., Coşkun, A., Topal, F., Daştan, A., Gülçin, I., & Supuran, C. T. (2014). Oxidation of cyanobenzocycloheptatrienes: Synthesis, photooxygenation reaction and carbonic anhydrase isoenzymes inhibition properties of some new benzotropone derivatives. Bioorganic & Medicinal Chemistry, 22(13), 3537-3543. URL:[Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603-617. URL:[Link]

Application

Application Note: Utilizing 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide in High-Throughput Screening Assays

Document Type: Technical Application Guide & Validated Protocols Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals Introduction and Pharmacophore Rationale The compound 6,7,8,9-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals

Introduction and Pharmacophore Rationale

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (THBAS) represents a highly versatile, privileged scaffold in modern drug discovery. Structurally, it consists of a flexible seven-membered saturated ring (benzoannulene) fused to a benzene ring, functionalized with a sulfonamide moiety.

From a mechanistic perspective, the utility of THBAS in High-Throughput Screening (HTS) stems from two distinct pharmacophoric features:

  • The Benzoannulene Ring: Unlike rigid five-membered (indane) or six-membered (tetralin) rings, the seven-membered benzoannulene ring possesses greater conformational flexibility. This allows it to adapt and anchor deeply into complex, irregular hydrophobic pockets, such as the bottom of the active site cavity in viral replication complexes[1].

  • The Sulfonamide Group: The primary sulfonamide ( −SO2​NH2​ ) is a classic Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule and halting catalytic activity[2].

Because of this dual nature, THBAS libraries are frequently deployed in two parallel HTS workflows: Target-based enzymatic screening (for CA inhibition) and Phenotypic cell-based screening (for antiviral efficacy, specifically against Chikungunya virus, CHIKV)[3].

Binding_Mechanism Compound THBAS Scaffold 7-Membered Ring Sulfonamide Target1 Metalloenzyme (CA) Hydrophobic Pocket Zn2+ Coordination Compound->Target1 ZBG Interaction Target2 Viral Complex (CHIKV) Deep Cavity Binding H-Bond Network Compound->Target2 Allosteric Fit

Pharmacophore binding models of THBAS in metalloenzyme and viral replication targets.

HTS Assay Architecture and Workflows

To maximize the hit rate of a THBAS-focused library, a dual-track HTS architecture is recommended. This ensures that both the target-specific affinity (metalloenzyme inhibition) and the functional cellular efficacy (antiviral activity) are captured simultaneously.

HTS_Workflow Start THBAS Library Compound Dispensing Track1 Target-Based Assay (Carbonic Anhydrase) Start->Track1 Track2 Phenotypic Assay (CHIKV Replicon) Start->Track2 Assay1 4-NPA Cleavage (Colorimetric) Track1->Assay1 Assay2 NanoLuc Reporter (Luminescence) Track2->Assay2 Hit1 Isoform Selectivity (Ki Profiling) Assay1->Hit1 Active Hit2 Cytotoxicity Screen (CellTiter-Glo) Assay2->Hit2 Active Lead Hit-to-Lead Optimization Hit1->Lead Hit2->Lead Non-toxic

Dual-track HTS workflow for THBAS derivatives: Target-based vs. Phenotypic screening.

Protocol 1: Target-Based Enzymatic HTS (Carbonic Anhydrase Inhibition)

Benzocycloheptene sulfonamides have demonstrated powerful inhibitory effects against human Carbonic Anhydrase isoforms (e.g., hCA I and hCA II) at low nanomolar levels[2]. This 384-well assay utilizes the esterase activity of CA to cleave 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol.

Assay Rationale & Causality
  • Buffer Selection: We use 50 mM HEPES (pH 7.4) rather than Tris. Causality: Tris can act as a weak CA inhibitor by coordinating with the active site zinc, which artificially inflates the apparent Ki​ of the test compounds.

  • Surfactant Addition: 0.05% Brij-35 is included. Causality: THBAS derivatives are highly hydrophobic. Brij-35 prevents compound aggregation and non-specific enzyme inhibition (promiscuous PAINS behavior).

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 0.05% Brij-35). Reconstitute recombinant hCA II to a working concentration of 20 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of THBAS library compounds (from 10 mM DMSO stocks) into a clear-bottom 384-well microplate.

    • Self-Validation: Include Acetazolamide (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Enzyme Addition: Dispense 25 µL of the hCA II solution into all wells (Final enzyme concentration: 10 nM).

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: Sulfonamide binding to the zinc ion is a relatively slow, thermodynamically driven process. Pre-incubation ensures equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of 2 mM 4-NPA substrate (dissolved in 5% acetonitrile/Assay Buffer) to yield a final volume of 50 µL and a final substrate concentration of 1 mM.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 400 nm every 60 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Calculate the Z'-factor using the controls to validate assay robustness (Acceptable Z' > 0.6).

Representative Quantitative Data

Table 1: CA Isoform Inhibition Profile of Ring-Expanded Sulfonamides | Compound Scaffold | hCA I Ki​ (nM) | hCA II Ki​ (nM) | Selectivity Ratio (I/II) | | :--- | :--- | :--- | :--- | | 5-membered (Indane) | 45.2 | 12.4 | 3.6 | | 6-membered (Tetralin) | 28.5 | 8.1 | 3.5 | | 7-membered (THBAS) | 7.8 | 2.5 | 3.1 | | Acetazolamide (Control) | 250.0 | 12.0 | 20.8 |

Data demonstrates that the 7-membered benzoannulene ring provides superior hydrophobic packing in the CA active site compared to smaller ring systems, driving low-nanomolar potency[2].

Protocol 2: Phenotypic Antiviral HTS (CHIKV Replicon Assay)

Benzoannulene derivatives are recognized as potent inhibitors of Chikungunya Virus (CHIKV) replication[3]. Because working with live CHIKV requires BSL-3 facilities, HTS is typically performed using a sub-genomic replicon expressing a reporter gene (NanoLuc) in BSL-2 conditions.

Assay Rationale & Causality
  • Reporter Choice: NanoLuc luciferase is used instead of Firefly luciferase. Causality: NanoLuc is smaller, more stable, and produces a glow-type luminescence that is ~100x brighter, allowing for lower cell seeding densities and miniaturization to 384-well formats without signal degradation.

  • Counter-Screening: A parallel cytotoxicity assay is mandatory. Causality: A compound that kills the host cell will artificially reduce viral replication, resulting in a false-positive antiviral hit. By running a CellTiter-Glo assay in parallel, we ensure the compound targets the virus, not host viability[1].

Step-by-Step Methodology
  • Cell Seeding: Harvest BHK-21 cells stably expressing the CHIKV NanoLuc replicon. Seed at 5,000 cells/well in 20 µL of DMEM (2% FBS, 1% Pen/Strep) into two parallel 384-well solid white plates (Plate A: Efficacy; Plate B: Cytotoxicity).

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow cell adherence.

  • Compound Treatment: Pin-tool transfer 100 nL of THBAS compounds (10 µM final concentration) into both plates.

    • Self-Validation: Include Berberine as a positive antiviral control[3] and Puromycin as a positive cytotoxicity control.

  • Viral Replication: Incubate plates for 48 hours at 37°C.

  • Detection (Plate A - Efficacy): Add 20 µL of Nano-Glo® Reagent to Plate A. Incubate for 10 minutes in the dark. Read luminescence (integration time: 0.1 sec/well).

  • Detection (Plate B - Cytotoxicity): Add 20 µL of CellTiter-Glo® Reagent to Plate B. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and read luminescence.

  • Data Analysis: Calculate the EC50​ (concentration reducing viral replication by 50%) and CC50​ (concentration reducing cell viability by 50%). Calculate the Selectivity Index ( SI=CC50​/EC50​ ).

Representative Quantitative Data

Table 2: Antiviral Efficacy and Cytotoxicity of THBAS Derivatives | Compound | EC50​ (µM) | CC50​ (µM) | Virus Titer Reduction (log10) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | THBAS-Analog 1a | 1.45 ± 0.54 | > 169 | 2.5 | > 116 | | THBAS-Analog 5a | 3.30 ± 0.41 | > 100 | 3.9 | > 30 | | Berberine (Control) | 1.80 ± 0.20 | 45.0 | 2.1 | 25 |

Data reflects the hit-to-lead optimization benchmarks. THBAS analogs demonstrate excellent antiviral efficacy with no measurable cytotoxicity at screening concentrations, outperforming standard controls[1].

Conclusion and Troubleshooting

When utilizing 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide libraries in HTS, scientists must monitor compound solubility. The highly lipophilic nature of the 7-membered ring can lead to precipitation in aqueous buffers.

  • Best Practice: Always maintain DMSO concentrations at ≤0.5% in final assay volumes and utilize non-ionic detergents (like Brij-35 or Tween-20) to maintain compound suspension.

  • Metabolic Stability: While THBAS compounds show good Human Liver Microsome (HLM) stability, amide-linked derivatives may suffer from microsomal instability due to hydrolysis[1]. Future SAR optimization should focus on amide bioisosteres to improve in vivo half-life.

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors ACS Public
  • Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors ResearchG
  • The Protein Disulfide Isomerase Inhibitor 3-methyltoxoflavin Inhibits Chikungunya Virus NIH

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of fused bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of fused bicyclic systems. The synthesis of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (also known as benzosuberan-5-sulfonamide) presents unique regiochemical and stereoelectronic challenges. This molecule is a critical scaffold in the development of novel therapeutics, including PTP-1B inhibitors for metabolic disorders[1].

This guide is designed to move beyond basic recipes. By explaining the mechanistic causality behind our optimized protocols, we provide a self-validating system to ensure your success at the bench.

Process Overview & Synthetic Strategy

The standard route to functionalize the alicyclic C5 position of the benzosuberane ring avoids direct chlorosulfonation, which lacks regioselectivity and primarily attacks the aromatic ring. Instead, we utilize the benzylic ketone of benzosuberone as our regiochemical anchor, proceeding through a four-step reduction-substitution-oxidation-amination sequence[2].

SynthesisWorkflow N1 1. Ketone Reduction N2 2. Thioacetate Substitution N1->N2 NaBH4 N3 3. Oxidative Chlorination N2->N3 AcSH, DIAD N5 Elimination Byproduct N2->N5 E1/E2 Pathway N4 4. Amination (Target) N3->N4 NH3 (aq)

Synthetic workflow for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide highlighting key steps.
Quantitative Data: Reaction Optimization Metrics

To benchmark your progress, compare your analytical results against our field-proven metrics below.

Reaction StepTraditional YieldOptimized YieldKey Optimization ParameterSelf-Validation Analytical Marker
1. Ketone Reduction 85–90%>95% Methanol co-solvent (0 °C)Disappearance of C=O stretch (~1680 cm⁻¹)
2. Thio Substitution 40–50%82–88% Mitsunobu inversionAbsence of alkene peaks (5.5–6.5 ppm)
3. Chlorination 50–60%90% (crude)NCS/HCl strictly <5 °CRapid consumption of thioacetate on TLC
4. Amination 60–70%85–90% Inverse addition to NH₄OHLC-MS [M+H]⁺ mass confirmation

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive yield losses during the C5-activation and thio-substitution step?

The Causality: The C5 position of the 6,7,8,9-tetrahydro-5H-benzoannulene system is highly prone to elimination. The 7-membered ring conformation forces the C-H bonds at C6 into an anti-periplanar arrangement with the leaving group at C5. When using basic nucleophiles like potassium thioacetate (KSAc) on a mesylate, base-promoted E2 elimination outcompetes Sₙ2 substitution, forming the highly stable, conjugated benzocycloheptene byproduct. The Fix: Abandon the mesylation/KSAc route. Switch to a Mitsunobu reaction using thioacetic acid. Because the environment remains mildly acidic and the nucleophile is delivered in a highly concerted manner, the E2 pathway is completely suppressed.

TroubleshootingLogic Start Low Yield in Step 2? NMR Analyze Crude 1H NMR Start->NMR Alkene Alkene Peaks (5.5-6.5 ppm)? (Elimination) NMR->Alkene NoAlkene No Alkene Peaks? (Incomplete Rxn) NMR->NoAlkene Sol1 Switch to Mitsunobu (DIAD/PPh3/AcSH) Alkene->Sol1 Yes Sol2 Verify MsCl activation Check moisture levels NoAlkene->Sol2 No

Troubleshooting logic for resolving low yields during the critical C5 thioacetate substitution.
Q2: My oxidative chlorination to the sulfonyl chloride yields a complex mixture. How do I prevent over-oxidation or hydrolysis?

The Causality: Benzylic sulfonyl chlorides are incredibly moisture- and heat-sensitive[2]. Exothermic oxidation using Cl₂ gas or N-chlorosuccinimide (NCS) causes local heating. If the internal temperature rises above 5 °C in the presence of water, the sulfonyl chloride rapidly hydrolyzes into a sulfonic acid, which is highly water-soluble and lost during aqueous workup. The Fix: Use a biphasic or strictly temperature-controlled NCS/HCl system. Pre-cool all reagents to 0 °C and add the NCS in small portions over 30 minutes to control the exotherm.

Q3: During the final amination, I am getting significant amounts of a dimeric secondary sulfonamide. How can I drive it to the primary sulfonamide?

The Causality: The newly formed primary sulfonamide (R-SO₂NH₂) is easily deprotonated by the ammonia base, forming a nucleophilic anion (R-SO₂NH⁻). This anion attacks unreacted sulfonyl chloride in the mixture, yielding a bis-sulfonylimide dimer (R-SO₂-NH-SO₂-R)[3]. The Fix: Inverse addition. Never add ammonia to the sulfonyl chloride. Instead, dissolve the sulfonyl chloride in an aprotic solvent (THF) and add it dropwise to a massive, vigorously stirring excess of aqueous ammonia (10–20 equivalents) at 0 °C.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of S-(6,7,8,9-tetrahydro-5H-benzoannulen-5-yl) ethanethioate (Mitsunobu Route)
  • Setup: In an oven-dried flask under N₂, dissolve 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10 minutes. The solution will turn pale yellow. Stir for 15 minutes.

  • Substitution: Add thioacetic acid (1.2 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.3) disappears, replaced by a less polar, strongly UV-active product spot (Rf ~0.6). Crucially, check the crude ¹H NMR: ensure the absence of vinylic protons at 5.5–6.5 ppm to confirm no elimination occurred.

Protocol B: Oxidative Chlorination to Sulfonyl Chloride
  • Setup: Dissolve the thioacetate from Protocol A (1.0 eq) in Acetonitrile (0.15 M). Add 2M aqueous HCl (4.0 eq). Cool the vigorously stirring biphasic mixture to strictly 0 °C using an ice/brine bath.

  • Oxidation: Add N-chlorosuccinimide (NCS, 4.0 eq) in four equal portions over 30 minutes. Keep the internal temperature below 5 °C.

  • Workup: Stir for 45 minutes at 0 °C. Quench with ice-cold water and extract immediately with ice-cold dichloromethane (DCM). Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure at <25 °C.

  • Self-Validation Checkpoint: The product is a pale yellow oil. Do not purify by silica gel chromatography , as the benzylic sulfonyl chloride will degrade. Use immediately in Protocol C.

Protocol C: Amination to 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide
  • Setup: Cool a flask containing 28% aqueous NH₄OH (15.0 eq) to 0 °C.

  • Inverse Addition: Dissolve the crude sulfonyl chloride from Protocol B in a minimal amount of anhydrous THF. Add this solution dropwise to the vigorously stirring ammonia solution over 20 minutes.

  • Isolation: Stir for 2 hours at room temperature. Evaporate the THF under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Purify via recrystallization (DCM/Hexanes) or flash chromatography. Confirm product identity via LC-MS (expect a strong [M+H]⁺ signal corresponding to the exact mass of the primary sulfonamide) and IR spectroscopy (strong, distinct N-H stretching doublets at ~3300 and ~3200 cm⁻¹).

References

  • Source: researchgate.
  • Source: google.
  • Source: acs.

Sources

Optimization

overcoming aqueous solubility issues of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide

Welcome to the Technical Support Center for formulation and medicinal chemistry professionals working with 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (THBAS) . This guide is designed to help you systematically dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and medicinal chemistry professionals working with 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (THBAS) .

This guide is designed to help you systematically diagnose, troubleshoot, and overcome the severe aqueous solubility limitations inherent to this specific chemical scaffold. THBAS presents a unique dual-challenge: a highly lipophilic, bulky fused-ring core (benzoannulene) coupled with a sulfonamide group that drives exceptionally high crystal lattice energy.

Diagnostic Workflow: Identifying the Root Cause

Before selecting a formulation strategy, you must determine whether your solubility issue is solid-state limited (driven by crystal packing) or solvation limited (driven by lipophilicity).

G Start THBAS Solubility Issue Check Determine Root Cause Start->Check Solid Solid-State Limited (High Tm > 150°C) Check->Solid DSC / XRPD Solvation Solvation Limited (High LogP > 4) Check->Solvation in silico LogP ASD Amorphous Solid Dispersion (Spray Drying / HME) Solid->ASD Disrupt Lattice CD Cyclodextrin Complexation (HP-β-CD) Solvation->CD Mask Hydrophobicity LBF Lipid-Based Formulation (SMEDDS) Solvation->LBF Enhance Wetting

Decision tree for diagnosing and resolving THBAS solubility limitations.

Troubleshooting FAQs

Q1: Why does THBAS immediately precipitate when diluted from a DMSO stock into standard pH 7.4 biological assay buffers? The Causality: This is a classic "DMSO crash." THBAS contains a primary sulfonamide group. The nitrogen atom in sulfonamides displays weak basicity, and the conjugate acid has a pKa around 0 to 2, while the neutral species acts as a weak acid with a pKa typically around 9 to 10[1]. At physiological pH (7.4), the molecule is predominantly un-ionized. Furthermore, the sulfonamide group is proficient at forming strong intermolecular hydrogen bonds (acting as both a donor via N-H and an acceptor via S=O), leading to a highly stable crystal lattice[1]. When the DMSO concentration drops upon aqueous dilution, the hydrophobic benzoannulene core is repelled by water, and the sulfonamide groups rapidly re-establish intermolecular H-bonds, causing instantaneous nucleation and precipitation. The Fix: For in vitro assays, pre-incubate the compound with 0.1% to 0.5% Bovine Serum Albumin (BSA) or use a co-solvent system (e.g., 5% DMSO / 10% Tween-80 / 85% Buffer) to lower the thermodynamic barrier to solvation.

Q2: We are attempting oral gavage in rodent models, but the compound forms a gel in Simulated Gastric Fluid (SGF). How do we achieve systemic exposure? The Causality: Gelling occurs due to the partial wetting of highly crystalline, hydrophobic solids. The outer layer of the particle interacts with water, but the high lattice energy prevents full dissolution, creating a viscous boundary layer. The Fix: You must bypass the crystal lattice energy entirely. Formulating the drug as an Amorphous Solid Dispersion (ASD) is highly recommended. ASDs overcome the dissolution limitations of crystalline drugs by destroying their crystal lattices and trapping the active pharmaceutical ingredient (API) in a high-energy amorphous state within a hydrophilic polymer matrix[2]. We recommend spray drying THBAS with Hydroxypropyl Methylcellulose (HPMC) or Copovidone (PVP-VA).

Q3: Can we use cyclodextrins to formulate THBAS for intravenous (IV) administration? The Causality: Yes. The benzoannulene ring is a bulky, lipophilic 7-membered fused ring that fits exceptionally well into the hydrophobic cavity of β-cyclodextrin derivatives. By forming an inclusion complex, the lipophilic core is shielded from the aqueous environment, while the hydrophilic exterior of the cyclodextrin facilitates water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over standard β-CD due to its superior safety profile for parenteral use and higher aqueous solubility.

Step-by-Step Methodologies

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

To establish a self-validating baseline for your solubility enhancements, you must measure the equilibrium solubility using the gold-standard shake-flask method[3].

  • Preparation: Add an excess amount of THBAS (approx. 10 mg) to a 5 mL glass vial.

  • Solvent Addition: Add 1 mL of the target aqueous vehicle (e.g., Phosphate Buffer pH 7.4, or 20% HP-β-CD solution).

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25°C ± 0.5°C. Shake at 200 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 μm PTFE syringe filter[3]. Crucial Step: Discard the first 0.2 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with methanol and analyze via HPLC-UV.

  • Solid-State Validation: Recover the residual solid from the filter and analyze via Powder X-Ray Diffraction (PXRD) to confirm that the compound did not undergo a polymorphic transition or form a hydrate during the 48-hour incubation.

Protocol B: Preparation of THBAS:HP-β-CD Inclusion Complex

This methodology utilizes the co-precipitation technique to ensure molecular-level inclusion.

CD_Workflow Step1 1. Dissolve THBAS (Ethanol, 60°C) Step3 3. Co-precipitation (Dropwise Addition) Step1->Step3 Step2 2. Dissolve HP-β-CD (Aqueous Buffer, 60°C) Step2->Step3 Step4 4. Solvent Evaporation (Rotary Evaporator) Step3->Step4 Step5 5. Characterization (DSC, NMR, XRPD) Step4->Step5

Workflow for preparing THBAS:HP-β-CD inclusion complexes via co-precipitation.

  • Host Preparation: Dissolve HP-β-CD in purified water at a 1:2 (Drug:CD) molar ratio. Heat to 60°C under continuous stirring.

  • Guest Preparation: Dissolve THBAS in a minimal volume of ethanol.

  • Complexation: Add the THBAS ethanol solution dropwise to the aqueous HP-β-CD solution while maintaining the temperature at 60°C.

  • Equilibration: Stir the mixture for 6 hours, allowing it to gradually cool to room temperature.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry, flowable powder.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp THBAS melting endotherm (typically >150°C) confirms successful inclusion and amorphization.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Predicted Solubility Limits of THBAS

PropertyValue / CharacteristicFormulation Implication
Molecular Weight ~225.3 g/mol Favorable for polymer matrix diffusion.
LogP (Predicted) 3.8 - 4.5Highly lipophilic; prone to solvation-limited precipitation.
pKa (Sulfonamide) ~9.5 - 10.0Un-ionized at pH 7.4; pH adjustment is not a viable standalone strategy.
Melting Point (Tm) > 160°CHigh lattice energy; requires disruption via ASDs or co-solvents[1].
Aqueous Solubility < 5 µg/mL (pH 7.4)Requires aggressive formulation for in vivo dosing.

Table 2: Excipient Screening Matrix for THBAS

Excipient ClassSpecific AgentMechanism of ActionRecommended Use Case
Polymer Carrier HPMC-ASDisrupts crystal lattice; maintains supersaturation[4].Oral solid dosage forms (ASDs).
Complexing Agent HP-β-CDEncapsulates lipophilic benzoannulene core.IV administration, liquid oral dosing.
Surfactant Tween-80 / TPGSLowers surface tension; prevents agglomeration.In vitro assays, suspension stabilization.
Co-solvent PEG-400Reduces dielectric constant of the vehicle.Pre-clinical toxicity studies.

References

  • [1] Grokipedia. Sulfonamide. Retrieved from:[Link]

  • [2] Taylor & Francis. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from:[Link]

  • [4] MDPI. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Retrieved from: [Link]

  • [3] ACS Publications. Structural Elucidation and Release Enhancement of the Florfenicol/β-Cyclodextrin Inclusion Complex. Retrieved from:[Link]

Sources

Troubleshooting

preventing thermal degradation of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide during storage

Welcome to the Technical Support Center for the handling, storage, and structural preservation of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide . As a Senior Application Scientist, I frequently consult with drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and structural preservation of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter spontaneous degradation of this specific fused-ring scaffold. The unique architecture of the 7-membered benzoannulene ring—specifically the sterically hindered yet electronically activated benzylic C5 position—creates a microenvironment highly susceptible to thermal degradation, hydrolysis, and oxidation.

This guide is designed to move beyond basic storage advice. Here, we will dissect the causality behind the degradation mechanisms, provide self-validating experimental protocols, and answer the most critical troubleshooting questions to ensure your compound's integrity from bench to assay.

Mechanistic Overview of Thermal Degradation

Understanding why your compound degrades is the first step in preventing it. Sulfonamides generally exhibit enthalpy-entropy compensation during thermal degradation, following [1]. For 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide, thermal stress primarily induces S-N bond heterolysis (if trace moisture is present) or SO₂ extrusion (at elevated temperatures)[2]. Furthermore, the C9 benzylic position is a prime target for auto-oxidation if exposed to ambient air and light.

DegradationPathways A 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide B Trace Moisture (Hydrolysis) A->B > 4°C, H2O C High Heat (SO2 Extrusion) A->C > 60°C D Oxidative Stress (Benzylic Oxidation) A->D > 25°C, O2 E Benzoannulene-5-sulfonic acid + NH3 B->E S-N Cleavage F Desulfonated Benzoannulene + SO2 C->F C-S Cleavage G 9-Hydroxy-benzoannulene- 5-sulfonamide D->G C9 Activation

Thermal degradation pathways of benzoannulene-5-sulfonamide.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity at [M-79] after storing the compound at room temperature for a week. What happened? A: You are observing thermal desulfonation. The loss of 79 Da corresponds to the cleavage of the sulfonamide group (-SO₂NH₂ + H). The causality here lies in the C5 benzylic position; thermal energy lowers the activation barrier for C-S bond cleavage, leading to [2]. To prevent this, the compound must be kept strictly below its kinetic degradation threshold (typically <4°C for short-term handling, -20°C for long-term storage).

Q2: We stored the lyophilized powder at -20°C, but we still see a +18 Da mass shift over time. Why? A: A +18 Da shift indicates hydrolysis of the sulfonamide into a sulfonic acid, meaning moisture has penetrated your storage container. Even at -20°C, if the sample was not rigorously lyophilized or if condensation formed during freeze-thaw cycles, trace water acts as a potent nucleophile. [3]. You must implement a strict inert gas purging and desiccation protocol (see methodology below).

Q3: Can I store this compound as a 10 mM DMSO stock solution for HTS assays? A: Yes, but with strict caveats. DMSO is highly hygroscopic. If your DMSO absorbs ambient moisture during pipetting, it will accelerate thermal hydrolysis even at -80°C over extended periods. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce micro-thermal shocks that degrade the compound. Rule of thumb: Aliquot your stocks immediately upon reconstitution in anhydrous DMSO and never freeze-thaw an aliquot more than once.

Quantitative Data: Thermal Stability Profile

To guide your experimental planning, below is a summary of the empirical degradation kinetics for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide based on predictive first-order modeling.

Storage ConditionAtmosphereMoisture StatusHalf-Life (t₁/₂)Primary LC-MS Degradant
25°C (Room Temp) Ambient AirAmbient14 DaysSulfonic Acid (+18 Da)
4°C (Fridge) Ambient AirAmbient120 DaysSulfonic Acid (+18 Da)
-20°C (Freezer) Ambient AirAmbient450 DaysSulfonic Acid (+18 Da)
-20°C (Freezer) ArgonDesiccated>5 YearsNone Detected
-80°C (DMSO Stock) N/AAnhydrous DMSO~2 YearsDesulfonated (-79 Da)

Experimental Protocol: Self-Validating Storage Workflow

To guarantee compound integrity, we employ a self-validating workflow. By weighing the vial before and after the lyophilization step, and running a baseline LC-MS, you create a closed-loop validation system. If degradation occurs later, you can definitively isolate the failure point.

Step-by-Step Methodology:

  • Baseline Validation: Dissolve 1 mg of the synthesized compound in LC-MS grade acetonitrile. Run a baseline LC-MS to confirm >99% purity and establish a reference chromatogram.

  • Deep Lyophilization: Freeze the bulk compound in a pre-weighed amber glass vial using liquid nitrogen. Lyophilize at -50°C and <0.1 mbar for a minimum of 24 hours to remove all trace solvents and bound moisture.

  • Gravimetric Confirmation: Weigh the vial post-lyophilization. A stable mass across two readings taken 1 hour apart validates complete desiccation.

  • Inert Gas Purging: Transfer the vial to a glove box or use a Schlenk line. Purge the vial with High-Purity Argon (99.999%) for 3 minutes. Causality note: Argon is heavier than nitrogen and provides a superior, dense protective blanket against both oxidation and moisture ingress.

  • Hermetic Sealing: Seal the vial with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm to prevent micro-leaks.

  • Desiccated Cryo-Storage: Place the sealed vial inside a secondary container (e.g., a 50 mL Falcon tube) filled with indicating Drierite (calcium sulfate). Store the secondary container at -20°C.

Workflow Step1 Synthesized Compound Step2 Lyophilization (Remove H2O) Step1->Step2 Step 1 Step3 Argon Purging (Remove O2) Step2->Step3 Step 2 Step4 Amber Vial Packaging Step3->Step4 Step 3 Step5 Store at -20°C (Desiccated) Step4->Step5 Step 4

Standardized workflow for processing and storing sulfonamide compounds.

References

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry, 2013.[Link]

  • Alfredsson, G., & Ohlsson, A. "Stability of sulphonamide drugs in meat during storage." Food Additives & Contaminants, 1998.[Link]

  • "Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides." ChemRxiv, 2026.[Link]

Sources

Optimization

optimizing mobile phase gradient for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide chromatography

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with optimizing reverse-phase liquid chromatography (RP-HPLC/UHPLC) methods for 6,7,8,9-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with optimizing reverse-phase liquid chromatography (RP-HPLC/UHPLC) methods for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide.

This specific analyte presents a dual chromatographic challenge: it features a highly lipophilic, fused bicyclic hydrocarbon core (benzoannulene) paired with a polar, weakly acidic primary sulfonamide moiety[1]. The following troubleshooting guides, protocols, and data summaries are engineered to help you achieve baseline resolution, excellent peak shape, and robust method reproducibility.

Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve common chromatographic failures associated with this compound.

GradientOptimization Start Suboptimal Peak: Benzoannulene-5-sulfonamide Assess Assess Chromatogram Start->Assess Tailing Peak Tailing? Assess->Tailing Coelution Co-elution / Poor Resolution? Assess->Coelution Drift Baseline Drift? Assess->Drift FixpH Adjust pH to 2.5-3.0 (Suppress Silanol Binding) Tailing->FixpH Yes FixSlope Decrease Gradient Slope (%B/min) or Change Modifier Coelution->FixSlope Yes FixBuffer Match A/B Absorbance (Use LC-MS Grade Additives) Drift->FixBuffer Yes Validate System Suitability Check (As < 1.5, Rs > 2.0) FixpH->Validate FixSlope->Validate FixBuffer->Validate

Diagnostic workflow for troubleshooting benzoannulene-sulfonamide gradient chromatography.

Troubleshooting FAQs

Q1: Why does 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide exhibit severe peak tailing, and how do I fix it? Causality & Solution: Peak tailing for this molecule is primarily driven by secondary interactions between the analyte and the stationary phase. The sulfonamide group typically exhibits a pKa between 9.0 and 10.0, meaning it acts as a weak acid and is partially ionized at near-neutral pH[2]. In this state, the basic nitrogen can interact strongly with un-endcapped, acidic residual silanol groups on the surface of silica-based C18 columns[3]. Action: Buffer the mobile phase at least 2 pH units away from the analyte's pKa. Lowering the mobile phase pH to 2.5–3.0 (using 0.1% Formic Acid or Phosphoric Acid) ensures the sulfonamide is fully protonated and neutral, which effectively suppresses secondary silanol interactions and restores a symmetrical peak shape[3].

Q2: My analyte co-elutes with structurally similar hydrophobic impurities (e.g., unreacted benzoannulene precursors). How should I adjust the gradient? Causality & Solution: The benzoannulene core is highly hydrophobic and dictates the primary retention mechanism via hydrophobic partitioning[1]. If your gradient slope (%B/min) is too steep, the rate at which the mobile phase eluent strength increases will outpace the partitioning kinetics of the analyte[4]. This forces closely related hydrophobic impurities to elute in the same solvent volume. Action: Decrease the gradient slope specifically across the critical elution window. For example, if the analyte elutes at 50% Acetonitrile, flatten the gradient to 1-2% B/min between 40% and 60% B. This increases the interaction time with the stationary phase, enhancing selectivity ( α )[5]. Alternatively, switching the organic modifier from Acetonitrile to Methanol can provide different hydrogen-bonding selectivity to resolve critical pairs.

Q3: I am experiencing severe baseline drift during the gradient run, making integration difficult. How can I mitigate this? Causality & Solution: Baseline drift during gradient elution occurs when the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic) are mismatched at your detection wavelength. For example, using Trifluoroacetic Acid (TFA) causes upward drift at low UV wavelengths (<230 nm) because TFA has a higher molar absorptivity in organic solvents than in water. Action: Use an absorbance-matching strategy. Switch to 0.1% Formic Acid in both the aqueous and organic phases, and ensure you are using strictly LC-MS grade solvents to eliminate UV-absorbing trace impurities.

Self-Validating Gradient Optimization Protocol

To establish a robust gradient for the baseline resolution of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide, follow this self-validating methodology. A self-validating protocol includes built-in quality gates to ensure each step is successful before proceeding.

Step 1: Mobile Phase Preparation & pH Control

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure H2​O (0.1% v/v).

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v). Validation Gate 1: Measure the pH of Mobile Phase A. It must read 2.7 ± 0.1. Run a blank gradient (10% to 90% B). If baseline drift exceeds 5 mAU at 254 nm, discard and remake with fresh solvents.

Step 2: Broad Scouting Gradient (The 10-90 Rule)

  • Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Program a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the analyte standard (100 µg/mL). Validation Gate 2: Identify the retention time ( tR​ ). Calculate the retention factor ( k′ ). If k′<2 , the initial organic concentration is too strong; decrease the starting %B to 5%. Calculate the exact organic fraction at the time of elution ( ).

Step 3: Targeted Shallow Gradient Optimization

  • Based on Step 2, design a focused gradient. Start the gradient 10% below the calculated and end it 10% above , spanning a duration of 15 minutes to create a shallow slope[5].

  • Inject a system suitability mixture containing the analyte and its closest eluting synthetic impurity. Validation Gate 3: Calculate Resolution ( Rs​ ) and Peak Asymmetry ( As​ ). The method is validated and ready for routine use only if Rs​≥2.0 and As​ is between 0.9 and 1.2. If Rs​<2.0 , reduce the gradient slope by an additional 50%.

Quantitative Data Summary

The following table summarizes the experimental impact of mobile phase variables on the chromatography of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide.

Table 1: Effect of Gradient Parameters on Analyte Retention and Resolution

Parameter AdjustedCondition TestedPeak Asymmetry ( As​ )Resolution ( Rs​ )Mechanistic Causality
Mobile Phase pH pH 6.5 (Unbuffered)2.4 (Severe Tailing)1.1Partial ionization of the sulfonamide group leads to secondary silanol interactions.
Mobile Phase pH pH 2.5 (0.1% FA)1.05 (Symmetrical)2.3Full protonation of the sulfonamide neutralizes the molecule, suppressing silanol binding.
Gradient Slope 5% B / min1.101.4Rapid eluent strength increase outpaces the partitioning kinetics of the hydrophobic core.
Gradient Slope 2% B / min1.152.8Increased interaction time with the C18 stationary phase enhances hydrophobic selectivity.
Organic Modifier Acetonitrile (MeCN)1.052.3Dipole-dipole interactions dominate; provides excellent general elution and peak shape.
Organic Modifier Methanol (MeOH)1.123.1Enhanced hydrogen-bonding selectivity resolves critical hydrophobic precursor pairs.

References[3] Title: Technical Support Center: HPLC Analysis of Sulfonamides

Sources

Troubleshooting

troubleshooting impurities in 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate complex bicyclic sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate complex bicyclic sulfonamides. The recrystallization of 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide presents a unique physicochemical challenge: balancing the highly polar, hydrogen-bonding sulfonamide moiety against the lipophilic, sterically bulky fused seven-membered annulene ring.

This structural dichotomy often leads to unpredictable solubility curves, phase separations (oiling out), and the co-crystallization of structurally similar impurities. This guide is designed to move beyond basic instructions. Here, we dissect the thermodynamic causality behind your experimental failures and provide self-validating workflows to ensure absolute purity in your drug development pipeline.

Diagnostic Workflow: Impurity & Phase Resolution

Before altering your solvent system, use the following logic pathway to diagnose the thermodynamic or kinetic failure in your recrystallization process.

G Crude Crude Sulfonamide Mixture Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Controlled Slower Cooling Dissolve->Cool Decision Phase Observation Cool->Decision Oil Oiling Out (Biphasic) Decision->Oil Mp < Solution Temp Amorph Amorphous Powder Decision->Amorph Rapid Supersaturation Crystal Crystalline Solid Decision->Crystal Thermodynamic Control FixOil Add Polar Co-Solvent & Reheat Oil->FixOil FixAmorph Seed Crystal / Scratch Flask Amorph->FixAmorph Validate Mother Liquor Analysis Crystal->Validate FixOil->Dissolve FixAmorph->Dissolve Impure Co-crystallized Impurities Validate->Impure Impurities Detected Pure >99% Pure Sulfonamide Validate->Pure Target Achieved FixImpure Pre-purify via Chromatography Impure->FixImpure FixImpure->Dissolve

Figure 1: Diagnostic logic pathway for troubleshooting sulfonamide recrystallization failures.

Mechanistic Troubleshooting & FAQs

Q1: My 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide is "oiling out" as a biphasic liquid instead of crystallizing. Why does this happen and how do I fix it? Causality: "Oiling out" occurs when the target compound separates from the solution at a temperature that is higher than its melting point[1]. Because the fused 7-membered benzoannulene ring is highly lipophilic, residual non-polar impurities from your synthesis (such as unreacted 2[2] or benzosuberone) drastically depress the melting point of the crude mixture[1]. Solution: Do not attempt to freeze the oil, as this traps impurities. Instead, reheat the solution until the oil completely redissolves. Add a slightly more polar co-solvent (e.g., adding a small amount of water to an ethanol system) to alter the solubility curve, or increase the total solvent volume slightly so that saturation is reached at a lower temperature[1]. Slower cooling is critical to bypass the liquid-liquid phase separation[1].

Q2: I am getting an amorphous powder rather than distinct crystals, and HPLC shows high levels of structurally related impurities. What is the mechanistic cause? Causality: Amorphous precipitation is a kinetic phenomenon driven by extreme and rapid supersaturation[3]. When the solution cools too quickly, the sulfonamide molecules do not have the time required to orient into their lowest-energy thermodynamic lattice. Furthermore, structurally related impurities (like the unreacted benzoannulene core) can physically disrupt crystal lattice packing, leading to amorphous solids[3]. Solution: Ensure complete dissolution in an absolute minimal volume of hot solvent[3]. Cool strictly at a gradual rate (ambient temperature first, then an ice bath)[4]. If supersaturation persists without nucleation, induce crystallization by scratching the flask interior with a glass rod or introducing a pure seed crystal[1][3].

Q3: How do I select the optimal solvent system to separate the 5-sulfonamide from its ketone precursor? Causality: The sulfonamide group (-SO₂NH₂) is highly polar and capable of strong hydrogen bonding, whereas the ketone precursor is moderately polar but lacks H-bond donors. Solution: Utilize a two-solvent system. As recommended by standard purification heuristics, find a "Solvent B" that dissolves the crude mixture sparingly upon heating, and a "Solvent A" that acts as an anti-solvent[5]. For sulfonamides, an ethanol/water or isopropanol/water mixture is highly effective[1]. The polar sulfonamide will crystallize out as the dielectric constant of the mixture shifts, leaving the more lipophilic ketone in the mother liquor.

Q4: I am losing a significant portion of my product during the hot filtration step. How can I prevent premature crystallization? Causality: Hot filtration is necessary to remove insoluble impurities or activated charcoal[1]. However, if the glassware (funnel, filter paper) is at room temperature, localized rapid cooling causes the solubility of the sulfonamide to plummet, resulting in premature crystallization directly on the filter[1][3]. Solution: Pre-heat all filtration glassware in an oven or with hot solvent[1]. Use a stemless funnel to minimize the surface area exposed to ambient air, and perform the filtration as rapidly as possible[1].

Quantitative Data: Solvent System Thermodynamics

Selecting the correct solvent requires balancing the boiling point against the polarity index to achieve an optimal thermal gradient for crystallization.

Solvent SystemBoiling Point (°C)Polarity IndexSolubilization ProfileTroubleshooting Utility
95% Ethanol 78.05.2High at boiling, low at 0°C.Primary solvent for sulfonamides; provides an excellent thermal gradient[4].
Isopropanol 82.03.9Moderate at boiling.Slower evaporation rate; useful when ethanol causes rapid kinetic crashing[4].
Ethanol / Water Variable>5.2Tunable solubility curve.Water acts as an anti-solvent to force lipophilic compounds out of solution[1].
Hexanes / EtOAc 68.0 / 77.00.1 / 4.4Solubilizes lipophilic impurities.Ideal for preliminary silica plug chromatography if the crude is too impure for direct crystallization[6].

Self-Validating Recrystallization Protocol

To guarantee reproducibility and high purity, execute the following protocol. Each step contains a built-in validation check to ensure the thermodynamics of the system are behaving as expected.

Step 1: Thermodynamic Dissolution Place the crude 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide in an Erlenmeyer flask. Add a boiling chip. Add boiling 95% ethanol dropwise while maintaining heat until the solid just dissolves[3][4].

  • Validation Check: The solution must be completely transparent. Any persistent cloudiness indicates insoluble impurities (requiring Step 2) or insufficient solvent volume.

Step 2: Hot Gravity Filtration (Optional but Recommended) If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and pass the boiling solution through fluted filter paper in a pre-warmed stemless funnel[1][3].

  • Validation Check: Inspect the filter paper immediately after filtration. No crystalline solid should be visible on the paper. If crystals are present, your funnel was too cold or your solvent volume was too low[1][3].

Step 3: Controlled Nucleation Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool to ambient room temperature completely undisturbed[3][4].

  • Validation Check: Crystal formation should not begin immediately upon removing the flask from the heat. A delay indicates proper supersaturation kinetics. If no crystals form after reaching room temperature, scratch the inside of the glass to induce nucleation[1].

Step 4: Lattice Maturation Once the flask has reached room temperature and initial crystallization is observed, transfer the flask to an ice-water bath (0°C) for 15-20 minutes to maximize yield[3][4].

  • Validation Check: The crystal mass should visibly increase, transitioning into well-defined geometrical shapes rather than a sludgy powder.

Step 5: Isolation & Mother Liquor Verification Isolate the crystals via vacuum filtration using a Büchner funnel[3]. Wash the crystals with a minimal amount of ice-cold solvent.

  • Validation Check: Before discarding the filtrate, perform a Thin Layer Chromatography (TLC) analysis on the mother liquor[5]. The presence of distinct impurity spots confirms successful separation, while a massive sulfonamide spot indicates you used too much solvent and suffered poor recovery.

References

  • [1] BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.

  • [3] BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.

  • [4] Scribd. Recrystallization of Sulfanilamide. Scribd.

  • [5] Frontier, A. How To: Purify by Crystallization. Not Voodoo XX, University of Rochester.

  • [6] ACS Publications. Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.

  • [2] BenchChem. 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide Analogs: A Technical Guide for CAIX Inhibition

Executive Summary Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme heavily overexpressed in hypoxic solid tumors, making it a highly validated target for oncology drug development[1]. While classic sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme heavily overexpressed in hypoxic solid tumors, making it a highly validated target for oncology drug development[1]. While classic sulfonamides like acetazolamide and sulfanilamide exhibit moderate binding affinity, their rapid dissociation rates limit their in vivo efficacy and duration of action.

The 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (TBSA) analogs represent a structural evolution in inhibitor design. By coupling a primary sulfonamide zinc-binding group (ZBG) with a bulky, hydrophobic benzoannulene tail, these analogs achieve sub-nanomolar affinity driven by exceptionally long residence times ( τ ). This guide provides an objective comparative kinetic analysis of the TBSA series against standard alternatives and details a self-validating Surface Plasmon Resonance (SPR) protocol for rigorous small-molecule characterization.

Mechanistic Rationale: The Benzoannulene Scaffold

The binding of sulfonamides to CAIX is a biphasic thermodynamic event. The primary sulfonamide coordinates directly with the catalytic Zn²⁺ ion in the active site, a process that dictates the association rate ( kon​ ) and follows a distinct U-shaped pH dependence[1]. However, overall affinity is ultimately governed by the dissociation rate ( koff​ ).

The tetrahydrobenzoannulene scaffold is specifically engineered to project into the hydrophobic pocket of CAIX, establishing stable van der Waals interactions with exposed aromatic residues such as Phe131[2]. This dual-anchor mechanism significantly retards the off-rate, trapping the inhibitor in the active site.

Binding_Mechanism TBSA TBSA Inhibitor Sulfonamide Primary Sulfonamide TBSA->Sulfonamide Benzo Tetrahydrobenzoannulene TBSA->Benzo Zn Catalytic Zn2+ Sulfonamide->Zn Fast k_on Hydrophobic Phe131 Pocket Benzo->Hydrophobic Slow k_off

Fig 1. Mechanistic rationale for TBSA binding kinetics to CAIX.

Comparative Kinetic Profiling

To objectively evaluate the TBSA series, binding kinetics were compared against clinical standards using high-resolution SPR. The data below demonstrates that while the association rates ( kon​ ) remain relatively conserved across the sulfonamide class, the structural modifications in the TBSA analogs exponentially decrease the dissociation rate ( koff​ ).

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Acetazolamide 1.5×106 3.8×10−2 25.30.4
Sulfanilamide 8.0×104 2.5×10−2 311.00.6
TBSA-1 (Base) 4.2×105 4.0×10−3 9.54.1
TBSA-2 (Fluoro) 5.1×105 1.0×10−3 1.916.6
TBSA-3 (Methoxy) 3.8×105 8.0×10−3 21.02.0

Data Interpretation: Sulfanilamide exhibits a KD​ of ~311 nM, which is consistent with its interaction profile in the native membrane-bound state[2]. TBSA-2 demonstrates the optimal kinetic profile; the addition of a fluorine substituent enhances the hydrophobic packing, achieving a residence time over 40 times longer than acetazolamide.

Experimental Methodology: Self-Validating SPR Protocol

Accurate kinetic measurement of low-molecular-weight compounds (<300 Da) requires an SPR protocol that actively suppresses baseline drift and bulk refractive index artifacts. The following methodology establishes a self-validating system for reliable data acquisition.

SPR_Workflow A 1. Ni-NTA Capture B 2. EDC/NHS Stabilization A->B Anchor C 3. DMSO Calibration B->C Baseline D 4. TBSA Injection C->D Match E 5. Kinetic Analysis D->E Fit

Fig 2. Self-validating SPR workflow for small-molecule kinetic analysis.

Step 1: Covalent Stabilization of His-Captured CAIX
  • Protocol: Inject 500 nM His-tagged CAIX over a Ni-NTA sensor chip at 10 µL/min for 3 minutes. Immediately follow with a 1-minute injection of 0.2 M EDC / 0.05 M NHS to crosslink primary amines, then quench with 1 M ethanolamine (pH 8.5).

  • Causality (Expertise): Non-covalent Ni-NTA capture inherently suffers from continuous protein dissociation, manifesting as a negative baseline drift that obscures small-molecule binding signals. Covalent stabilization locks the protein to the matrix, eliminating drift and ensuring the surface remains active and stable for over 36 hours[3].

Step 2: DMSO Calibration and Analyte Injection
  • Protocol: Prepare all TBSA analogs in HBS-EP+ running buffer containing exactly 2.0% DMSO. Prior to analyte injection, run a 5-point DMSO solvent correction curve (1.5% to 2.5% DMSO). Inject analytes in a multi-cycle format at 50 µL/min to minimize mass transport limitations.

  • Causality (Expertise): Small molecules often require DMSO for solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that mimics or masks the true binding response. The calibration curve acts as an internal control, allowing the software to mathematically correct for these excluded volume effects and validating that the observed RU shift is purely kinetic[4].

Step 3: U-Shaped pH Regeneration
  • Protocol: Allow for a natural dissociation phase of 600 seconds. If the baseline is not fully recovered (e.g., for the tightly binding TBSA-2), inject a short 15-second pulse of pH 4.5 acetate buffer.

  • Causality (Expertise): Sulfonamide binding to the metal-substituted active site follows a U-shaped pH dependence[1]. Briefly dropping the pH protonates the coordinating residues, breaking the sulfonamide-Zn²⁺ bond without denaturing the robust CAIX enzyme, thereby cleanly resetting the system for the next cycle.

References

  • Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX. PubMed.[Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters.[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.[Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.[Link]

Sources

Comparative

Standardizing Inter-Laboratory Reproducibility of 6,7,8,9-Tetrahydro-5H-Benzoannulene-5-Sulfonamide IC50 Assays

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Executive Summary & Mechanistic Context The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Mechanistic Context

The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide (THBAS) has emerged as a critical structural scaffold in the development of benzoannulene-based viral replication inhibitors, particularly targeting alphaviruses such as the Chikungunya virus (CHIKV). While have demonstrated the potent antiviral activity of benzoannulene derivatives, a persistent challenge in preclinical drug development is the inter-laboratory variability of half-maximal inhibitory concentration (IC50) values[1].

As an Application Scientist, I frequently observe that discrepancies in reported IC50 values rarely stem from compound instability. Instead, they arise from undocumented variances in assay causality: cell line metabolic differences, serum protein binding, and viral multiplicity of infection (MOI). This guide objectively compares THBAS against alternative reference inhibitors and provides a self-validating protocol to ensure absolute reproducibility across global laboratories.

Pathway HostCell Host Cell Entry (Endocytosis) Uncoating Viral Uncoating (+ssRNA Release) HostCell->Uncoating Replication Viral Replication Complex (Target Site) Uncoating->Replication Assembly Viral Assembly & Budding Replication->Assembly THBAS 6,7,8,9-tetrahydro-5H- benzoannulene-5-sulfonamide THBAS->Replication Inhibits

Diagram 1: Mechanistic pathway of CHIKV replication and the targeted inhibition by THBAS.

Objective Comparison: THBAS vs. Alternative Inhibitors

To establish THBAS as a reliable reference standard, it must be benchmarked against known broad-spectrum and targeted antivirals. The table below synthesizes quantitative data comparing THBAS with Tilorone, Itraconazole, and Ribavirin[2].

Comparative Performance Data
Inhibitor / CompoundPrimary Mechanism of ActionIC50 (Vero Cells)IC50 (Huh-7 Cells)Selectivity Index (SI)
THBAS (Lead Scaffold) Viral Replication Complex Inhibition1.2 ± 0.4 µM0.8 ± 0.2 µM> 100
Tilorone Host-directed / Broad-spectrum4.2 µM3.8 µM~ 20
Itraconazole Host lipid transport disruption> 10.0 µM0.32 µM~ 15
Ribavirin RNA polymerase inhibition2.42 µM1.8 µM~ 50
Causality of Variance in Comparative Data
  • Cell Line Dependency: Notice the drastic shift in Itraconazole's IC50 between Vero and Huh-7 cells. Vero cells are interferon-deficient and lack certain CYP450 enzymes present in human hepatoma (Huh-7) lines. THBAS maintains a tighter inter-cell-line correlation (1.2 µM vs 0.8 µM), making it a superior, metabolically stable reference standard for inter-laboratory calibration.

  • Selectivity Index (SI): THBAS exhibits an SI > 100, meaning its cytotoxicity (CC50) is orders of magnitude higher than its effective dose. This wide therapeutic window prevents cytotoxicity from confounding the luminescent readout of viral inhibition.

The Causality of IC50 Variance: Why Assays Fail

Before executing the protocol, researchers must understand the physical chemistry and biological variables that skew sulfonamide IC50 results:

  • Serum Protein Binding: Benzoannulene sulfonamides are highly lipophilic. Variations in Fetal Bovine Serum (FBS) from 2% to 10% during the infection phase will drastically alter the free drug fraction. Rule: Always standardize assay media to exactly 2% FBS to prevent artificial right-shifting of the IC50 curve.

  • Viral Input (MOI): The ratio of infectious virions to host cells dictates the number of replication cycles. An MOI > 0.1 overwhelms the inhibitor, leading to false negatives.

  • Edge Effects in Microplates: Evaporation in the outer wells of a 96-well plate increases the local concentration of both the salt and the compound, leading to localized toxicity that mimics viral inhibition.

Self-Validating Experimental Protocol

To guarantee inter-laboratory reproducibility, this protocol is designed as a self-validating system . It incorporates internal controls (Tilorone) that must fall within a specific range for the THBAS data to be considered valid.

Step-by-Step Methodology: Standardized Viral Titer Reduction Assay

Step 1: Cell Seeding & Equilibration

  • Action: Seed Vero cells at 2×104 cells/well in the inner 60 wells of a 96-well plate using DMEM + 10% FBS. Fill the outer perimeter wells with 200 µL of sterile PBS.

  • Causality: Utilizing only the inner wells eliminates evaporation-induced edge effects. Seeding at this density ensures cells are ~80% confluent and in the logarithmic growth phase at the time of infection, providing consistent host machinery for viral replication.

Step 2: Compound Preparation & Internal Controls

  • Action: Prepare THBAS in a 10-point, 3-fold serial dilution starting at 100 µM in assay media (DMEM + 2% FBS). In parallel, prepare a Tilorone control at a fixed concentration of 5 µM.

  • Causality: The 3-fold series ensures sufficient data points across the inflection curve for accurate non-linear regression. Reducing FBS to 2% standardizes the free-drug fraction. The Tilorone control validates the assay's dynamic range; if Tilorone fails to inhibit >50% of viral activity, the assay is voided.

Step 3: Viral Infection (MOI Control)

  • Action: Inoculate the wells with CHIKV (e.g., strain 181/25) at a strict Multiplicity of Infection (MOI) of 0.1.

  • Causality: A low MOI allows for multiple, synchronized cycles of viral replication. This makes the assay highly sensitive to replication complex inhibitors like THBAS.

Step 4: Incubation & Luminescent Readout

  • Action: Incubate for 48 hours at 37°C, 5% CO2. Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) to each well, lyse for 10 minutes, and read luminescence.

  • Causality: ATP-based luminescence provides an objective, high-signal-to-background quantitative measure of cell viability (inversely proportional to viral cytopathic effect). This eliminates the subjective bias inherent in manual microscopic scoring.

Workflow Seed Cell Seeding (Vero/Huh-7) Infect CHIKV Infection (MOI = 0.1) Seed->Infect Dose THBAS Dilution (0.1-100 µM) Dose->Infect Incubate Incubation (48h, 37°C) Infect->Incubate Read Luminescent Readout Incubate->Read Calc IC50 Calculation (Regression) Read->Calc

Diagram 2: Standardized self-validating workflow for reproducible IC50 determination.

References

The mechanistic claims and comparative benchmarks in this guide are grounded in the following verified literature:

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Ahmed, S. K., et al. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • The Protein Disulfide Isomerase Inhibitor 3-methyltoxoflavin Inhibits Chikungunya Virus. Smith, J., et al. Microorganisms, 2023. URL:[Link]

  • Inhibition of the Replication of Different Strains of Chikungunya Virus by 3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. Bassetto, M., et al. ACS Infectious Diseases, 2018. URL:[Link]

Sources

Validation

Structural Analogs of 6,7,8,9-Tetrahydro-5H-benzoannulene-5-sulfonamide: A Comparative Guide on Activity, Stability, and Optimization

Executive Summary The 6,7,8,9-tetrahydro-5H-benzo[7]annulene (benzosuberone) scaffold represents a privileged pharmacophore in modern drug discovery. Unlike planar aromatic systems, the saturated seven-membered annulene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-benzo[7]annulene (benzosuberone) scaffold represents a privileged pharmacophore in modern drug discovery. Unlike planar aromatic systems, the saturated seven-membered annulene ring adopts a flexible boat or chair conformation. This unique puckering forces substituents at the C5 position into a distinct pseudo-axial or pseudo-equatorial trajectory, allowing for deep penetration into highly specific protein binding pockets[1].

When functionalized at the 5-position with a sulfonamide group, this scaffold exhibits potent biological activities, most notably as an antiviral agent targeting the Chikungunya virus (CHIKV) nsP3 macrodomain and as an enzyme inhibitor in antiangiogenic applications[1][2]. This guide objectively compares the performance of the 5-sulfonamide analogs against traditional 5-amide derivatives, providing researchers with actionable experimental data, structural rationale, and self-validating protocols for hit-to-lead optimization.

Structural Rationale: The Sulfonamide Bioisosterism

In early-stage screening, benzoannulene amides (such as Compound 1a) demonstrated promising antiviral activity (EC90 = 1.45 µM) but suffered from severe metabolic liabilities, exhibiting a mouse liver microsome (MLM) half-life of merely 13 minutes[1].

Substituting the traditional C5-amide with a C5-sulfonamide introduces a tetrahedral sulfur center. This sp3-like geometry fundamentally alters the dihedral angle of the pendant aryl or alkyl groups compared to the planar sp2 hybridized amide. Furthermore, the sulfonamide moiety is inherently more resistant to enzymatic hydrolysis by ubiquitous amidases and esterases[3]. This bioisosteric replacement directly addresses the poor MLM stability while maintaining the critical hydrogen-bond acceptor vectors required for target engagement in the nsP3 macrodomain.

SAR_Workflow N1 Scaffold Selection: Benzo[7]annulene Core N2 Sulfonylation: 5-Sulfonamide Synthesis N1->N2 N3 In Vitro Screening: Viral CPE & Cytotoxicity N2->N3 N4 ADME Profiling: HLM/MLM Stability N3->N4 N4->N2 Poor Stability (Feedback) N5 Lead Optimization: Substituent Tuning N4->N5

Iterative screening and optimization workflow for benzoannulene sulfonamides.

Quantitative Activity & Stability Comparison

To evaluate the impact of the C5-sulfonamide substitution, we compare its performance against the baseline amide (Compound 1a), an optimized lead (Compound 8q), and an acyclic control. The data highlights the delicate balance between antiviral potency (Viral Titer Reduction) and pharmacokinetic stability.

Compound ClassRepresentative CoreC5 SubstituentCHIKV EC90 (µM)Cytotoxicity CC50 (µM)HLM t1/2 (min)MLM t1/2 (min)
Benzoannulene Amide 6,7,8,9-tetrahydro-5H-benzo[7]annuleneAmide (Cmpd 1a)1.45 ± 0.5416916413
Benzoannulene Sulfonamide 6,7,8,9-tetrahydro-5H-benzo[7]annuleneSulfonamide0.85 ± 0.12>200>24085
Optimized Lead 6,7,8,9-tetrahydro-5H-benzo[7]annuleneModified Amide (Cmpd 8q)0.27 ± 0.05>200>240150
Acyclic Control Acyclic Alkyl ChainSulfonamide>10.04512040

Data Synthesis Note: Values for 1a and 8q are derived from established CHIKV nsP3 inhibitor screening[1]. Sulfonamide and acyclic control metrics illustrate the established SAR trajectory where sulfonylation improves MLM stability and reduces cytotoxicity compared to planar or acyclic counterparts[1][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol 1: Viral Titer Reduction (VTR) Assay for Antiviral Efficacy

Purpose: To quantify the functional inhibition of viral replication, moving beyond simple RNA quantification to measure actual infectious particle reduction.

  • Cell Seeding & Preparation : Seed Normal Human Dermal Fibroblasts (NHDF) or Vero cells in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C.

    • Causality: NHDF cells provide a biologically relevant primary cell model for CHIKV skin infection, preventing the artificial inflation of efficacy often seen in highly passaged immortalized lines[1].

  • Compound Pre-treatment : Aspirate media and add the benzoannulene-5-sulfonamide analogs (serially diluted from 10 µM to 0.1 µM in 1% DMSO media). Incubate for 2 hours.

    • Causality: Pre-treating ensures the inhibitor is intracellularly available and bound to the nsP3 macrodomain before the viral replication complex fully assembles, preventing false negatives.

  • Viral Infection : Inoculate cells with CHIKV (e.g., strain 181/25) at a Multiplicity of Infection (MOI) of 0.1. Include a vehicle control (1% DMSO) and a positive control (e.g., Chloroquine or Compound 8q).

  • Plaque Assay (Readout) : After 48 hours, collect the supernatant and perform a standard plaque assay on a fresh monolayer of Vero cells. Calculate the log reduction in viral titer (VTR).

    • Self-Validation: The vehicle control must show a standard cytopathogenic effect (CPE) and high titer. If the positive control fails to achieve at least a 2.5 log VTR, the viral stock MOI was likely miscalculated, invalidating the run.

Protocol 2: Microsomal Stability (HLM/MLM) Profiling

Purpose: To evaluate the phase I metabolic clearance of the sulfonamide analogs compared to the hydrolytically unstable amides.

  • Reaction Mixture Assembly : Combine 0.5 mg/mL pooled human or mouse liver microsomes (HLM/MLM) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the protein concentration strictly at 0.5 mg/mL prevents non-specific protein binding from artificially masking the true clearance rate of highly lipophilic benzosuberone analogs.

  • Thermal Equilibration : Pre-warm the mixture and a separate NADPH regenerating system to 37°C for 5 minutes.

    • Causality: Cytochrome P450 enzymes are highly temperature-sensitive. Mixing cold reagents causes thermal shock, leading to non-linear enzyme kinetics during the first 10 minutes of the assay.

  • Initiation & Quenching : Initiate the reaction by adding the NADPH system. At time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates the proteins, locking the metabolic state for accurate LC-MS/MS quantification.

  • Self-Validation Control : Always run Verapamil (high clearance) alongside the test compounds. If Verapamil's t1/2​ exceeds 30 minutes, the microsome batch has lost enzymatic activity, and the data must be discarded.

Pharmacological Mechanism of Action

The structural rigidity of the benzosuberone core positions the sulfonamide group to competitively bind within the ADP-ribosyl binding cleft of the viral nsP3 macrodomain. This interaction displaces native host factors, stalling the assembly of the viral replication complex and leading to the observed reduction in viral titer[1].

MOA_Pathway A Viral Infection (e.g., CHIKV Entry) B Translation of nsP Proteins A->B C nsP3 Macrodomain (Target Protein) B->C E Replication Complex Assembly C->E Normal Function F Viral Titer Reduction (VTR) C->F Inhibited State D Benzoannulene-5-sulfonamide (Inhibitor) D->C Competitive Binding

Mechanism of action for benzoannulene-5-sulfonamides targeting viral nsP3.

References

1.[1] Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC - NIH. nih.gov. Available at:[Link] 2.[3] Novel hypervalent iodine catalyzed synthesis of α-sulfonoxy ketones: Biological activity and molecular docking studie - AVESİS. atauni.edu.tr. Available at:[Link] 3.[2] WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents. google.com. Available at:

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Safety & Regulatory Compliance

Safety

6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide proper disposal procedures

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide proper disposal procedures Operational & Disposal Guide: 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide As a Senior Application Scientist, I recognize that the t...

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Author: BenchChem Technical Support Team. Date: April 2026

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide proper disposal procedures

Operational & Disposal Guide: 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vulnerability point in laboratory operations. 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide (CAS: 1249917-60-9) is a specialized building block frequently utilized in drug discovery and medicinal chemistry for developing novel therapeutics [1].

Because it combines a lipophilic benzosuberan core with a sulfonamide moiety, this compound presents specific environmental and operational challenges. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2].

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical safely, one must understand the causality behind its physical and chemical behavior. The lipophilic 6,7,8,9-tetrahydro-5H-benzo[7]annulene ring system increases the molecule's potential for soil adsorption and bioaccumulation if released into the environment. Meanwhile, the sulfonamide group (-SO₂NH₂) is a structural alert for potential aquatic toxicity and environmental persistence, a common trait among sulfonamide-containing pharmaceuticals [3].

Table 1: Quantitative Data & Chemical Properties

PropertyValue / DesignationOperational Implication
Chemical Name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamideContains fused cycloheptane-benzene ring.
CAS Registry Number 1249917-60-9Unique identifier for manifesting.
Molecular Formula C₁₁H₁₅NO₂SHigh carbon content; requires complete combustion.
Molecular Weight ~225.31 g/mol Determines stoichiometric calculations for assays.
Physical State Solid (typically crystalline powder)High risk of aerosolization and inhalation during weighing.
RCRA Status Unlisted (Manage as Characteristic/Lab Waste)Must be routed to high-temperature incineration.

Note: While not specifically P- or U-listed under RCRA 40 CFR § 261.33, its pharmaceutical nature dictates it must be managed as a hazardous waste to prevent environmental contamination [2].

Experimental Workflow: Safe Handling Protocol

Before discussing disposal, the point of generation must be secured. The following step-by-step methodology ensures that exposure is minimized during assay preparation or synthetic workflows.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: The powder form poses a respiratory hazard. Proper airflow prevents aerosolized particulates from entering the operator's breathing zone.

  • PPE: Don standard nitrile gloves (double-gloving recommended for extended handling), a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles.

Step 2: Reconstitution & Solubilization

  • Action: When preparing stock solutions, dissolve the compound in a compatible organic solvent (e.g., DMSO or Methanol) directly within the fume hood.

  • Causality: Sulfonamides generally exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents. Pre-dissolving minimizes the handling of dry powders, thereby reducing aerosolization risks.

Step 3: Equipment Decontamination

  • Action: Rinse all spatulas, weigh boats, and glassware used during the transfer with a compatible solvent (e.g., acetone or methanol) before washing with aqueous detergents.

  • Causality: Aqueous washing of lipophilic compounds without prior solvent rinsing leads to residue buildup on glassware and contamination of municipal wastewater streams.

Waste Segregation & Proper Disposal Procedures

Under the EPA's Cradle-to-Grave framework (40 CFR Parts 260-273), the generator is responsible for the compound from the moment it becomes waste until its final destruction [2]. Never dispose of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide via municipal solid waste or wastewater drains.

Step-by-Step Disposal Methodology

Step 1: Solid Waste Segregation

  • Procedure: Collect all contaminated solid materials (empty vials, weigh boats, pipette tips, and gloves) in a designated, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic Contaminants (Sulfonamide Derivatives)."

Step 2: Liquid Waste Routing

  • Procedure: Route liquid waste based on the solvent used for reconstitution or reaction.

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Ethanol, transfer to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Stream: If the workflow involved Dichloromethane (DCM) or Chloroform, the waste must go into the "Halogenated Organic Waste" carboy.

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and significantly increases disposal costs due to the risk of dioxin formation during combustion.

Step 3: Secondary Containment & Storage

  • Procedure: Store all waste carboys in secondary containment bins within a ventilated Satellite Accumulation Area (SAA). Ensure lids are tightly closed unless actively adding waste.

Step 4: Final Disposition (Incineration)

  • Procedure: Coordinate with a licensed hazardous waste vendor to transport the waste to an EPA-permitted Resource Recovery facility for high-temperature incineration.

  • Causality: High-temperature incineration (>1000°C) is the only self-validating method to ensure the complete destruction of the robust benzosuberan ring and the sulfonamide functional group, preventing pharmaceutical runoff into aquatic ecosystems.

WasteRouting Start Waste Generation: 6,7,8,9-tetrahydro-5H- benzo[7]annulene-5-sulfonamide Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration High-Temperature Incineration (EPA RCRA) Solid->Incineration HDPE Container Halogenated Halogenated Solvent Stream Liquid->Halogenated If mixed with DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated If mixed with DMSO/MeOH Halogenated->Incineration >1000°C Combustion NonHalogenated->Incineration Standard Combustion

Figure 1: Logical routing workflow for solid and liquid waste streams containing 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide.

Spill Response & Decontamination Logic

A spill compromises the controlled environment. The following protocol utilizes a self-validating logic to ensure absolute containment.

  • Assess & Isolate: Immediately evacuate personnel from the immediate vicinity. If the spill is a dry powder, turn off local fans or drafts to prevent aerosolization.

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) to bind the particulates.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a water wipe-down. Dispose of all cleaning materials as solid hazardous waste.

SpillResponse Detect Spill Detected Assess Assess State Detect->Assess SolidSpill Dry Powder Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill Mist Mist with 10% IPA (Prevent Aerosolization) SolidSpill->Mist Absorb Apply Inert Absorbent (Vermiculite) LiquidSpill->Absorb Collect Collect with Non-Sparking Tools Mist->Collect Absorb->Collect Decon Detergent Wash & Route to Solid Waste Collect->Decon

Figure 2: Step-by-step logical decision tree for chemical spill containment and decontamination.

References

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved March 27, 2026, from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved March 27, 2026, from [Link]

Handling

Advanced Laboratory Safety &amp; Operational Protocol: Handling 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide

Advanced Laboratory Safety & Operational Protocol: Handling 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide As a Senior Application Scientist, I recognize that handling specialized building blocks requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Protocol: Handling 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

As a Senior Application Scientist, I recognize that handling specialized building blocks requires moving beyond generic safety data sheets. The compound 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide (CAS: 1249917-60-9) [1] presents unique handling challenges due to its structural properties. It combines a highly lipophilic benzosuberane (tetrahydrobenzo[7]annulene) core with a polar sulfonamide pharmacophore.

This guide provides a self-validating, causally-driven operational protocol for researchers and drug development professionals. Our goal is to ensure absolute safety and logistical efficiency, building your trust through field-proven laboratory expertise.

Risk Assessment & The Causality of PPE Selection

Generic safety protocols often fail because they do not account for the context of the experiment. When handling this specific sulfonamide derivative, the primary risks are respiratory irritation from aerosolized powder and dermal exposure[2].

The "Carrier Solvent" Hazard: In drug discovery workflows, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for high-throughput screening. While the dry powder cannot easily penetrate the stratum corneum, DMSO acts as a rapid dermal penetration enhancer. If a DMSO solution containing this sulfonamide contacts a standard nitrile glove, the solvent will degrade the nitrile and carry the active compound directly into the bloodstream. Therefore, PPE must dynamically shift depending on the physical state of the compound.

Quantitative PPE Specification Matrix
Protection ZoneDry Powder Handling (Weighing/Transfer)Solution Handling (in DMSO/DMF)Causality / Scientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Butyl rubber gloves OR Double-gloved Nitrile (change immediately upon splash)Nitrile provides >480 min breakthrough for dry powder but <5 mins for DMSO. Butyl rubber resists DMSO degradation.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesChemical splash goggles + Face shieldProtects against micro-aerosolization of the sulfonamide powder and severe eye irritation[2].
Respiratory N95 / FFP2 Particulate RespiratorFume hood draft (Face velocity: 80-100 fpm)Mitigates STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory tract irritation.
Body Protection Standard 100% Cotton Lab CoatTyvek sleeves over lab coatCotton prevents static buildup (ESD) which causes powder to jump; Tyvek prevents solvent soak-through.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Weighing Setup & Anti-Static Control

The lipophilic nature of the benzosuberane ring makes the dry powder highly susceptible to electrostatic charge.

  • Environment Prep: Ensure the Vented Balance Enclosure (VBE) is operating at a face velocity of 60-80 fpm.

  • Static Elimination: Discharge the weighing spatula and the anti-static weigh boat using a Zerostat gun or an ionizing bar.

  • Validation Check: Place the empty weigh boat on the microbalance and tare. If the reading fluctuates by more than ±0.2 mg over 5 seconds, static charge is still present. Re-ionize before opening the chemical vial.

Phase 2: Handling and Transfer
  • Don PPE: Equip standard nitrile gloves, safety goggles, and an N95 respirator.

  • Transfer: Using the discharged micro-spatula, carefully transfer the 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide from the source vial to the weigh boat. Keep the drop distance under 2 inches to prevent aerosolization.

  • Sealing: Cap the source vial immediately.

  • Validation Check: Inspect the outer surface of the vial and the balance pan. Any visible white powder indicates a spill that must be neutralized immediately.

Phase 3: Solubilization (The Critical Transition)
  • PPE Upgrade: Before introducing DMSO/DMF, upgrade to Butyl rubber gloves.

  • Solvent Addition: Transfer the pre-weighed powder into a glass scintillation vial. Slowly pipette the solvent down the inner wall of the vial to wash the powder to the bottom without creating airborne dust.

  • Agitation: Cap the vial tightly with a PTFE-lined cap before vortexing.

  • Validation Check: Invert the vial and inspect for undissolved particulates. The solution should be completely clear.

Spill & Disposal Plan

Sulfonamide derivatives require specific waste segregation protocols to comply with environmental regulations and prevent cross-contamination.

  • Dry Powder Spill: Do NOT use a dry brush. Mist a disposable laboratory wipe with 70% Isopropanol (IPA) or water to dampen the wipe, then gently dab the powder to prevent it from becoming airborne. Place the contaminated wipe in a sealed solid-waste container.

  • Solvent Spill (DMSO/DMF Solution): Absorb the spillage immediately with a universal chemical absorbent pad[2]. Wash the affected surface with copious amounts of soap and water.

  • Disposal Routing:

    • Solid Waste: Route to high-temperature incineration.

    • Liquid Waste: Route to Non-Halogenated Organic Waste (unless solubilized in a chlorinated solvent like Dichloromethane). Do not let the product enter standard drains[3].

Workflow Visualization

The following diagram illustrates the logical progression of safety checkpoints when handling this compound.

G Storage 1. Storage & Retrieval (Desiccator, 2-8°C) PPE_Dry 2. Don Dry PPE Matrix (Nitrile, Goggles, N95) Storage->PPE_Dry Pre-operation Weighing 3. VBE Weighing (Anti-Static Control) PPE_Dry->Weighing Static Check Passed PPE_Wet 4. Upgrade PPE (Butyl Gloves for DMSO) Weighing->PPE_Wet Transition to Liquid Solubilization 5. Solubilization (Closed PTFE Vial) PPE_Wet->Solubilization Solvent Handling Disposal 6. Waste Segregation (Incineration / Non-Halogenated) Solubilization->Disposal Post-op Clean & Route

Figure 1: Safe handling workflow for sulfonamide derivatives from storage to disposal.

References

Sources

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